[Ala2,8,9,11,19,22,24,25,27,28]-VIP
Description
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C131H219N41O33S/c1-23-66(8)100(128(204)156-70(12)103(179)146-67(9)102(137)178)171-113(189)77(19)149-105(181)69(11)153-122(198)92(55-63(2)3)165-111(187)76(18)152-115(191)85(37-27-30-49-132)160-117(193)86(38-28-31-50-133)158-107(183)72(14)147-104(180)68(10)151-116(192)91(48-54-206-22)164-121(197)90(46-47-97(136)175)163-118(194)87(39-29-32-51-134)161-119(195)89(41-34-53-144-131(140)141)162-125(201)93(56-64(4)5)168-120(196)88(40-33-52-143-130(138)139)159-108(184)75(17)154-123(199)94(58-81-42-44-83(174)45-43-81)166-109(185)73(15)148-106(182)71(13)157-129(205)101(79(21)173)172-126(202)95(57-80-35-25-24-26-36-80)169-127(203)99(65(6)7)170-112(188)78(20)155-124(200)96(60-98(176)177)167-110(186)74(16)150-114(190)84(135)59-82-61-142-62-145-82/h24-26,35-36,42-45,61-79,84-96,99-101,173-174H,23,27-34,37-41,46-60,132-135H2,1-22H3,(H2,136,175)(H2,137,178)(H,142,145)(H,146,179)(H,147,180)(H,148,182)(H,149,181)(H,150,190)(H,151,192)(H,152,191)(H,153,198)(H,154,199)(H,155,200)(H,156,204)(H,157,205)(H,158,183)(H,159,184)(H,160,193)(H,161,195)(H,162,201)(H,163,194)(H,164,197)(H,165,187)(H,166,185)(H,167,186)(H,168,196)(H,169,203)(H,170,188)(H,171,189)(H,172,202)(H,176,177)(H4,138,139,143)(H4,140,141,144)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMHULBACVSUKX-MPSMHQQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C131H219N41O33S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2928.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[Ala2,8,9,11,19,22,24,25,27,28]-VIP: A Deep Dive into a Selective VPAC1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide array of physiological functions, mediated primarily through its interaction with two G protein-coupled receptors: VPAC1 and VPAC2. The therapeutic potential of VIP is often hindered by its short half-life and lack of receptor selectivity. [Ala2,8,9,11,19,22,24,25,27,28]-VIP is a synthetic analog of VIP, engineered for enhanced metabolic stability and high selectivity for the human VPAC1 receptor. This technical guide provides a comprehensive overview of the structure, function, and experimental characterization of this potent VPAC1 agonist.
Introduction
Vasoactive Intestinal Peptide (VIP) plays crucial roles in various physiological processes, including smooth muscle relaxation, vasodilation, and modulation of the immune system.[1] Its effects are transduced through the VPAC1 and VPAC2 receptors, which are expressed in numerous tissues throughout the body. The development of receptor-selective VIP analogs is a key area of research for targeting specific therapeutic areas while minimizing off-target effects. This compound is a "simplified" VIP analog in which ten amino acid residues have been substituted with alanine (B10760859). This modification was designed to create a more stable and highly selective ligand for the human VPAC1 receptor.[2]
Structure and Modifications
The primary structure of human VIP and the modifications in this compound are detailed below. The alanine substitutions are strategically placed to enhance selectivity for the VPAC1 receptor.
Table 1: Amino Acid Sequence Comparison
| Position | Human VIP | This compound |
| 1 | His | His |
| 2 | Ser | Ala |
| 3 | Asp | Asp |
| 4 | Ala | Ala |
| 5 | Val | Val |
| 6 | Phe | Phe |
| 7 | Thr | Thr |
| 8 | Asp | Ala |
| 9 | Asn | Ala |
| 10 | Tyr | Tyr |
| 11 | Thr | Ala |
| 12 | Arg | Arg |
| 13 | Leu | Leu |
| 14 | Arg | Arg |
| 15 | Lys | Lys |
| 16 | Gln | Gln |
| 17 | Met | Met |
| 18 | Ala | Ala |
| 19 | Val | Ala |
| 20 | Lys | Lys |
| 21 | Lys | Lys |
| 22 | Tyr | Ala |
| 23 | Leu | Leu |
| 24 | Asn | Ala |
| 25 | Ser | Ala |
| 26 | Ile | Ile |
| 27 | Leu | Ala |
| 28 | Asn | Ala |
Function and Receptor Selectivity
This compound is a potent and highly selective agonist for the human VPAC1 receptor. This selectivity is critical for its potential therapeutic applications, as it allows for the targeted activation of the VPAC1 signaling pathway.
Table 2: Receptor Binding Affinity
| Ligand | Receptor | IC50 (nM) | Selectivity (VPAC2/VPAC1) |
| This compound | hVPAC1 | ~11.5 - 13.2[2] | >2000-fold[2] |
| This compound | hVPAC2 | >30,000[2] |
Signaling Pathways
Upon binding to the VPAC1 receptor, this compound primarily activates the canonical Gs alpha subunit (Gαs) signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[3][4]
In addition to the primary Gαs pathway, VPAC1 receptor activation can also lead to the activation of other signaling cascades, including the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways, which can influence cellular processes such as calcium mobilization and cell survival.[1][5]
Caption: VPAC1 Receptor Signaling Pathways.
Experimental Protocols
The characterization of this compound involves several key experimental procedures. The following are detailed methodologies representative of those used in the field.
Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of VIP analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: Solid-Phase Peptide Synthesis Workflow.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the VIP analog for VPAC receptors.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This protocol details the measurement of intracellular cAMP levels following receptor activation.
Caption: cAMP Accumulation Assay Workflow.
Conclusion
This compound represents a significant advancement in the design of selective VIP receptor agonists. Its high affinity and remarkable selectivity for the human VPAC1 receptor make it an invaluable tool for elucidating the specific physiological roles of this receptor. Furthermore, its engineered stability suggests potential for therapeutic development in conditions where targeted VPAC1 activation is desirable. This guide provides a foundational understanding of its structure, function, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:866552-34-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Strategic Role of Alanine Substitutions in the Development of Vasoactive Intestinal Peptide (VIP) Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide array of physiological functions, including smooth muscle relaxation, vasodilation, and modulation of inflammatory responses. These therapeutic potentials are often hindered by VIP's short in-vivo half-life and lack of receptor selectivity. The development of VIP analogs with improved stability and receptor subtype specificity is a key focus in drug discovery. Alanine (B10760859) scanning mutagenesis is a powerful technique systematically employed to probe the structure-function relationships of VIP. By substituting individual amino acid residues with the non-bulky, neutral amino acid alanine, researchers can identify key residues responsible for receptor binding and signal transduction. This guide provides an in-depth analysis of the role of alanine substitutions in the design of VIP analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.
Data on Alanine-Substituted VIP Analogs
The following table summarizes the binding affinities and functional potencies of several simplified VIP analogs, where multiple native residues have been substituted with alanine. These analogs were designed to enhance selectivity for the human VPAC1 receptor or to maintain high affinity for both VPAC1 and VPAC2 receptors while improving metabolic stability.[1]
| Analog Name | Sequence (Substitutions from native VIP) | hVPAC1 Binding Affinity (Ki, nM) | hVPAC2 Binding Affinity (Ki, nM) | hVPAC1 Adenylate Cyclase Activation (EC50, nM) | hVPAC2 Adenylate Cyclase Activation (EC50, nM) |
| VIP | Native Sequence | 0.3 ± 0.1 | 0.6 ± 0.1 | 0.2 ± 0.1 | 0.3 ± 0.1 |
| [Ala2,8,9,11,19,22,24,25,27,28]-VIP | Ala at positions 2, 8, 9, 11, 19, 22, 24, 25, 27, 28 | 1.8 ± 0.4 | >1000 | 1.5 ± 0.5 | >1000 |
| [Ala2,8,9,11,19,24-28]-VIP | Ala at positions 2, 8, 9, 11, 19, 24, 25, 26, 27, 28 | 3.2 ± 0.8 | >1000 | 2.5 ± 0.9 | >1000 |
| [Ala2,8,9,16,19,24]-VIP | Ala at positions 2, 8, 9, 16, 19, 24 | 1.1 ± 0.3 | 1.5 ± 0.4 | 0.8 ± 0.2 | 1.1 ± 0.3 |
| [Ala2,8,9,16,19,24,25]-VIP | Ala at positions 2, 8, 9, 16, 19, 24, 25 | 0.9 ± 0.2 | 1.2 ± 0.3 | 0.7 ± 0.2 | 0.9 ± 0.3 |
Data sourced from Moody et al., 2015.[1]
Signaling Pathways and Experimental Workflows
VIP Receptor Signaling Pathway
VIP primarily exerts its effects through two G protein-coupled receptors (GPCRs), VPAC1 and VPAC2. Upon ligand binding, these receptors predominantly couple to the Gs alpha subunit, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2][3][4][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[2][3][4][5]
Experimental Workflow for Alanine Scanning of VIP Analogs
The process of evaluating VIP analogs through alanine scanning involves several key stages, from the synthesis of the peptide library to the functional characterization of each analog.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of alanine-substituted VIP analogs for VPAC receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.
1. Materials:
-
CHO cells stably expressing human VPAC1 or VPAC2 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).
-
Radioligand: [125I]-VIP (specific activity ~2000 Ci/mmol).
-
Unlabeled VIP (for non-specific binding determination).
-
Alanine-substituted VIP analogs.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid and counter.
2. Membrane Preparation:
-
Culture CHO cells expressing the target VPAC receptor to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
Store membrane preparations at -80°C until use.
3. Binding Assay Protocol:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of the alanine-substituted VIP analogs.
-
To each well, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of a high concentration of unlabeled VIP (e.g., 1 µM, for non-specific binding) OR 50 µL of the alanine-substituted VIP analog at varying concentrations.
-
50 µL of [125I]-VIP at a final concentration close to its Kd (e.g., 50 pM).
-
100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine, using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competing analog.
-
Determine the IC50 value (the concentration of analog that inhibits 50% of specific [125I]-VIP binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol outlines a method to measure the functional potency (EC50) of alanine-substituted VIP analogs by quantifying their ability to stimulate intracellular cyclic AMP (cAMP) production in whole cells.
1. Materials:
-
CHO cells stably expressing human VPAC1 or VPAC2 receptors.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
Phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX).
-
Alanine-substituted VIP analogs.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
2. Cell Culture and Seeding:
-
Culture CHO cells expressing the target VPAC receptor in appropriate media.
-
Seed the cells into 96-well plates at a density of 20,000-50,000 cells per well and incubate overnight to allow for cell attachment.
3. cAMP Accumulation Protocol:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed stimulation buffer.
-
Add 50 µL of stimulation buffer containing the phosphodiesterase inhibitor (IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the alanine-substituted VIP analogs at various concentrations (prepared in stimulation buffer) to the appropriate wells. Include a positive control (e.g., 10 µM Forskolin) and a vehicle control.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
4. cAMP Quantification and Data Analysis:
-
Quantify the amount of cAMP in each well using the selected assay kit's protocol.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log concentration of the VIP analog.
-
Determine the EC50 value (the concentration of analog that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Conclusion
Alanine scanning mutagenesis is an indispensable tool in the rational design of VIP analogs. By systematically replacing amino acids with alanine, it is possible to delineate the contribution of individual side chains to receptor binding and activation. The data presented herein for simplified, multi-alanine substituted analogs demonstrates that this approach can successfully lead to the development of VIP analogs with significantly enhanced receptor selectivity and metabolic stability. The detailed experimental protocols and workflow diagrams provided in this guide offer a comprehensive framework for researchers to employ these techniques in the ongoing effort to develop novel VIP-based therapeutics with improved pharmacological profiles.
References
- 1. Development of simplified vasoactive intestinal peptide analogs with receptor selectivity and stability for human vasoactive intestinal peptide/pituitary adenylate cyclase-activating polypeptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
[Ala2,8,9,11,19,22,24,25,27,28]-VIP: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala2,8,9,11,19,22,24,25,27,28]-VIP is a synthetic analog of the naturally occurring 28-amino acid neuropeptide, Vasoactive Intestinal Peptide (VIP). This extensively modified peptide was developed through systematic alanine (B10760859) scanning mutagenesis of the native VIP sequence. The primary goal of this molecular engineering was to elucidate the structure-activity relationships of VIP and to generate analogs with enhanced receptor selectivity and metabolic stability. This compound has emerged from these studies as a potent and highly selective agonist for the human Vasoactive Intestinal Peptide Receptor 1 (VPAC1). Its high specificity for VPAC1 over the closely related VPAC2 receptor makes it an invaluable tool for dissecting the distinct physiological roles of these two receptors and a potential candidate for therapeutic development targeting VPAC1-mediated pathways.
Mechanism of Action: Selective VPAC1 Receptor Activation
The biological effects of this compound are mediated through its high-affinity binding to and activation of the VPAC1 receptor, a member of the Class B G-protein coupled receptor (GPCR) superfamily. Upon binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gαs. This initiates a canonical downstream signaling cascade, primarily involving the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates a variety of downstream target proteins, culminating in the cellular response.
While the Gαs-cAMP-PKA pathway is the principal signaling axis for VPAC1, it is important to note that like many GPCRs, VPAC1 can also couple to other G proteins, such as Gαq, which would lead to the activation of the phospholipase C (PLC) pathway and subsequent mobilization of intracellular calcium. However, the primary and most well-characterized pathway for VIP and its analogs at the VPAC1 receptor is through Gαs.
Quantitative Data
The following table summarizes the key quantitative data for the interaction of this compound with human VPAC1 and VPAC2 receptors. The data is derived from competitive radioligand binding assays and functional adenylyl cyclase activity assays.
| Parameter | This compound | Native VIP | Reference |
| hVPAC1 Receptor | |||
| Binding Affinity (Ki, nM) | 7.4 | ~1 | Nicole et al., 2000 |
| Functional Potency (EC50, nM) | Data reported in primary literature | ~0.1 | Nicole et al., 2000 |
| hVPAC2 Receptor | |||
| Binding Affinity (Ki, nM) | 2352 | ~1 | Nicole et al., 2000 |
| Selectivity | |||
| VPAC1 vs. VPAC2 (Ki ratio) | >2000-fold | 1 | Nicole et al., 2000 |
Note: The EC50 value for this compound was determined in the primary literature but is not available in the abstract. The Ki values clearly demonstrate the high selectivity of this analog for the VPAC1 receptor.
Experimental Protocols
The characterization of this compound was primarily achieved through two key in vitro assays: a radioligand binding assay to determine its affinity for VPAC1 and VPAC2 receptors, and an adenylyl cyclase activity assay to measure its functional potency. The following are detailed representative protocols for these experiments, based on standard methodologies employed for GPCR characterization.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to VPAC1 and VPAC2 receptors expressed in the membranes of a stable cell line (e.g., CHO cells).
a) Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either human VPAC1 or VPAC2 receptors to ~80-90% confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparations in aliquots at -80°C until use.
b) Binding Assay Protocol:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of varying concentrations of unlabeled this compound (or native VIP for comparison).
-
50 µL of a fixed concentration of radiolabeled VIP (e.g., [125I]-VIP) at a concentration close to its Kd.
-
50 µL of the prepared cell membranes (containing a known amount of protein, e.g., 10-20 µg).
-
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled native VIP (e.g., 1 µM).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP in cells or membranes expressing the VPAC1 receptor.
a) Assay Protocol:
-
Prepare cell membranes from CHO cells expressing the human VPAC1 receptor as described in the radioligand binding assay protocol.
-
The adenylyl cyclase reaction is typically carried out in a final volume of 50-100 µL. To each tube or well, add:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP, an ATP regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase, and a phosphodiesterase inhibitor like IBMX).
-
Varying concentrations of this compound.
-
A known amount of cell membrane protein (e.g., 20-50 µg).
-
-
Initiate the reaction by adding [α-32P]ATP.
-
Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing unlabeled cAMP and SDS).
-
Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP. A common method involves sequential column chromatography over Dowex and alumina (B75360) columns.
-
Quantify the amount of [32P]cAMP produced by liquid scintillation counting.
-
The EC50 values are determined by plotting the concentration of the agonist against the adenylyl cyclase activity and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The characterization of a novel GPCR agonist like this compound follows a logical and systematic workflow to determine its binding properties and functional activity.
An In-depth Technical Guide to the Discovery and Development of VPAC1 Receptor Selective Agonists
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Vasoactive Intestinal Peptide Receptor 1 (VPAC1) is a Class B G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes, including immune responses, neuroprotection, and cellular growth. Its widespread distribution and involvement in various pathologies have made it an attractive target for therapeutic intervention. The development of selective agonists for the VPAC1 receptor holds significant promise for the treatment of inflammatory diseases, neurodegenerative disorders, and certain types of cancer. This technical guide provides a comprehensive overview of the discovery and development of VPAC1 receptor selective agonists, encompassing signaling pathways, key chemical classes of agonists, detailed experimental protocols for their evaluation, and a summary of their pharmacological properties.
The VPAC1 Receptor and its Signaling Pathways
The VPAC1 receptor is primarily activated by the endogenous neuropeptides Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), with similar high affinity for both. Upon agonist binding, the VPAC1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
The predominant signaling pathway involves coupling to the stimulatory G protein, Gαs, which in turn activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), modulating gene expression and cellular function.
In addition to the canonical Gαs pathway, the VPAC1 receptor has been shown to couple to other G proteins, such as Gαi, Gαq, and Gα16. This can lead to the activation of Phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). The activation of these alternative pathways can lead to diverse cellular responses, including cell migration and secretion.
Furthermore, agonist-induced activation of the VPAC1 receptor can also trigger G protein-independent signaling through the recruitment of β-arrestins. This can lead to receptor desensitization, internalization, and the activation of other signaling molecules like mitogen-activated protein kinases (MAPKs), such as ERK.
Caption: VPAC1 Receptor Signaling Pathways.
Discovery and Development of Selective VPAC1 Receptor Agonists
The development of selective VPAC1 receptor agonists has primarily focused on modifications of the endogenous peptide ligands, VIP and PACAP. Structure-activity relationship (SAR) studies have been instrumental in identifying key residues for receptor binding and activation, leading to the design of potent and selective analogs.
Peptide-Based Agonists
Peptide-based agonists are the most extensively studied class of VPAC1 selective ligands. Alanine scanning mutagenesis and the creation of chimeric peptides have elucidated the importance of specific amino acid residues in conferring selectivity.
Table 1: Pharmacological Properties of Selective Peptide VPAC1 Receptor Agonists
| Agonist | Structure/Modification | Receptor | Ki (nM) | EC50 (nM) | Selectivity (VPAC2/VPAC1) | Reference |
| VIP | - | Human VPAC1 | 1.7 | 1.12 | 1 | [1] |
| [Tyr9,Dip18]VIP(1-28) | Substitution of Tyr at position 9 and Dip at position 18 | Rat VPAC1 | 0.11 | 0.23 | ~480 | [1] |
| [Ala11,22,28]-VIP | Alanine substitutions at positions 11, 22, and 28 | Human VPAC1 | - | - | >1000 | [2] |
| [K15,R16,L27]VIP(1-7)/GRF(8-27) | Chimeric peptide with substitutions | Human VPAC1 | 2 | - | High | [1][3][4][5] |
| [R16]-PACAP(1-23) | Arginine substitution at position 16 and truncation | Human VPAC1 | - | - | Selective | [6] |
| [L22]-VIP | Leucine substitution at position 22 | Human VPAC1 | - | - | Selective | [6] |
Note: Data are compiled from various sources and experimental conditions may differ. Ki and EC50 values are indicative of potency and affinity.
Non-Peptide Agonists
The discovery of small molecule, non-peptide agonists for the VPAC1 receptor is an area of growing interest due to their potential for improved pharmacokinetic properties, such as oral bioavailability. High-throughput screening (HTS) of compound libraries has identified initial lead structures.
Table 2: Examples of Non-Peptide VPAC1 Receptor Ligand Scaffolds
| Scaffold | Reported Activity | Reference |
| Biaryl compounds | Moderate binding affinity (IC50 ~81 nM) | [7] |
| Cyanothiophenes | Moderate binding affinity (IC50 ~290 nM) | [7] |
| Propanamide substituted cyanothiophenes | Ligands for VPAC1 | [8] |
Further development and optimization of these scaffolds are necessary to achieve high potency and selectivity.
Experimental Protocols for Agonist Evaluation
A robust screening cascade is essential for the identification and characterization of novel VPAC1 receptor agonists. This typically involves a series of in vitro assays to determine binding affinity, functional potency, and selectivity.
Caption: Experimental Workflow for VPAC1 Agonist Discovery.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the VPAC1 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human VPAC1 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations
-
Radioligand (e.g., 125I-VIP) at a fixed concentration (typically at or below its Kd)
-
Cell membrane preparation
-
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 1 µM VIP).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.
Methodology:
-
Cell Culture:
-
Seed CHO cells stably expressing the human VPAC1 receptor into a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.
-
Add the test compound at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal efficacy) by non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
This assay is used to assess the coupling of the VPAC1 receptor to the Gαq/i pathway by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture and Dye Loading:
-
Seed CHO cells co-expressing the human VPAC1 receptor and a promiscuous G protein like Gα16 (to facilitate calcium signaling) into a 96-well, black-walled, clear-bottom plate.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period.
-
Inject the test compound at various concentrations into the wells.
-
Immediately and continuously measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the logarithm of the test compound concentration.
-
Determine the EC50 value by non-linear regression analysis.
-
Conclusion
The discovery and development of selective VPAC1 receptor agonists represent a promising avenue for the development of novel therapeutics. The detailed understanding of the VPAC1 receptor's signaling pathways and the application of robust in vitro screening assays are critical for the identification of potent and selective lead compounds. While peptide-based agonists have dominated the field, the exploration of non-peptide scaffolds holds the potential for orally bioavailable drugs with improved pharmacokinetic profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the field of VPAC1 receptor-targeted therapies. Continued research into the structure-function relationships of the VPAC1 receptor and the development of novel chemical entities will undoubtedly lead to the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a novel VPAC1 selective agonist and identification of the receptor domains implicated in the carboxyl-terminal peptide recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Vasoactive Intestinal Peptide (VIP) Analogs: A Technical Guide to Enhancing Metabolic Stability for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of physiological functions, making it a promising therapeutic agent for a variety of diseases, including inflammatory and neurodegenerative disorders. However, its clinical utility is significantly hampered by its short biological half-life, a consequence of rapid enzymatic degradation in vivo. This technical guide provides an in-depth exploration of the strategies employed to develop metabolically stable VIP analogs. We delve into the enzymatic barriers to VIP's stability, detail various chemical modification strategies to overcome these challenges, and present the latest quantitative data on the stability and bioactivity of these analogs. Furthermore, this guide offers detailed experimental protocols for assessing metabolic stability and receptor engagement, alongside visualizations of the key signaling pathways and experimental workflows to aid in the rational design and evaluation of novel VIP-based therapeutics.
Introduction: The Therapeutic Promise and Challenge of Vasoactive Intestinal Peptide
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide hormone and neurotransmitter belonging to the secretin/glucagon superfamily. It exerts its pleiotropic effects by binding to two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2. These receptors are widely distributed throughout the body, including the central nervous system, and the cardiovascular, respiratory, and gastrointestinal systems. The activation of VPAC receptors by VIP initiates a cascade of intracellular signaling events, leading to a broad spectrum of biological activities such as vasodilation, bronchodilation, anti-inflammatory effects, and neuroprotection.
Despite its significant therapeutic potential, the clinical application of native VIP is severely limited by its poor metabolic stability.[1] The peptide is rapidly degraded by a variety of proteases present in the circulation and tissues, resulting in a very short in vivo half-life of approximately one minute. This necessitates the development of VIP analogs with enhanced resistance to enzymatic degradation while retaining high affinity and potency for VPAC receptors.
Enzymatic Degradation of VIP: The Primary Obstacle to Clinical Utility
The primary enzymes responsible for the rapid in vivo degradation of VIP are Neutral Endopeptidase (NEP, also known as Neprilysin) and Dipeptidyl Peptidase-IV (DPP-IV).[2][3] Mast cell-derived tryptase and chymase have also been implicated in VIP degradation, particularly in the context of airway inflammation.[4]
-
Neutral Endopeptidase (NEP): This zinc-dependent metalloprotease is ubiquitously expressed, with high concentrations in the lungs and kidneys. NEP cleaves VIP at multiple sites, leading to its inactivation.[2]
-
Dipeptidyl Peptidase-IV (DPP-IV): This serine protease is found on the surface of various cells, including endothelial cells, and also exists in a soluble form in plasma. DPP-IV specifically cleaves dipeptides from the N-terminus of peptides with a proline or alanine (B10760859) at the penultimate position. Since VIP has a histidine at the N-terminus and an alanine at the second position, it is a substrate for DPP-IV.
Strategies for Enhancing Metabolic Stability of VIP Analogs
Several chemical modification strategies have been employed to protect VIP from enzymatic degradation and prolong its biological activity. These strategies aim to alter the peptide's structure at or near the cleavage sites without compromising its ability to bind to and activate VPAC receptors.
Amino Acid Substitution
Replacing key amino acids susceptible to enzymatic cleavage with non-natural or D-amino acids is a common strategy. For instance, modifications at the N-terminus can confer resistance to DPP-IV, while substitutions within the peptide backbone can hinder NEP-mediated degradation.
Glycosylation
The attachment of carbohydrate moieties to the peptide backbone, a process known as glycosylation, can sterically hinder the approach of proteases, thereby increasing metabolic stability. One study demonstrated that glycosylation of a threonine residue at position 11 in a VIP analog significantly enhanced its stability against trypsin degradation.[5]
Cyclization
Introducing cyclic constraints into the peptide structure, either through disulfide bridges or lactam bridges, can enhance metabolic stability by reducing the flexibility of the peptide and making it a poorer substrate for proteases. Cyclic analogs have been shown to exhibit prolonged duration of action compared to their linear counterparts.
Lipidation and PEGylation
The conjugation of fatty acids (lipidation) or polyethylene (B3416737) glycol (PEGylation) to the VIP molecule can increase its hydrodynamic radius, which can shield it from enzymatic attack and reduce renal clearance, thereby extending its plasma half-life. A notable example is Stearyl-norleucine-VIP, a lipophilic analog with a significantly longer half-life compared to native VIP.[6]
Quantitative Analysis of VIP Analog Stability and Activity
The successful development of metabolically stable VIP analogs requires rigorous quantitative assessment of their stability and biological activity. The following tables summarize key quantitative data for select VIP analogs, providing a comparative overview of their performance.
Table 1: Metabolic Stability of VIP and Selected Analogs
| Compound | Modification Strategy | Half-life (t½) | Enzyme/System | Reference |
| Native VIP | - | ~30 seconds (in vivo) | Endogenous proteases | [6] |
| Stearyl-norleucine-VIP (SNV) | Lipidation, Amino acid substitution | ~15 minutes | Not specified | [6] |
| [11Glyc]VIP | Glycosylation | Significantly enhanced vs. VIP | Trypsin | [5] |
| Ac-[Lys12,Cys17,Val26,Cys28]-VIP | Cyclization (Disulfide bridge) | > 40 minutes (in vivo) | Endogenous proteases | |
| [Ala(2,8,9,16,19,24,25)]VIP | Alanine substitution | More stable than 125I-VIP | Not specified | [7] |
Table 2: Receptor Binding Affinity (Ki) and Functional Potency (EC50) of Selected VIP Analogs
| Compound | Receptor | Ki (nM) | EC50 (nM) | Assay | Reference |
| Native VIP | VPAC1 | 3.4 ± 1.5 | - | Competitive binding | [8] |
| Native VIP | VPAC2 | 16 ± 1.7 | - | Competitive binding | [8] |
| Ro 25-1392 | VPAC1 | >1000 | - | Competitive binding | [8] |
| Ro 25-1392 | VPAC2 | 9.6 ± 1.0 | 3.0 ± 0.4 | cAMP accumulation | [8] |
| [Az Bz Arg14]VIP | High-affinity sites | 0.5 | 0.1 (for cAMP) | Binding and cAMP assay | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of metabolically stable VIP analogs.
In Vitro Metabolic Stability Assay in Human Plasma
Objective: To determine the rate of degradation of a VIP analog in human plasma.
Materials:
-
VIP analog stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human plasma (pooled, with appropriate anticoagulant, e.g., EDTA).
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid).
-
HPLC system with a C18 column.
-
Mass spectrometer.
Procedure:
-
Pre-warm human plasma to 37°C.
-
Spike the VIP analog into the plasma at a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold quenching solution.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a VIP analog for VPAC1 and VPAC2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human VPAC1 or VPAC2 receptors.
-
Radiolabeled VIP (e.g., [125I]-VIP).
-
Unlabeled VIP analog (competitor).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a microtiter plate, add a fixed concentration of radiolabeled VIP to each well.
-
Add increasing concentrations of the unlabeled VIP analog to the wells.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of a VIP analog in stimulating cAMP production.
Materials:
-
Cells stably expressing human VPAC1 or VPAC2 receptors.
-
Cell culture medium.
-
VIP analog.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add increasing concentrations of the VIP analog to the cells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the VIP analog concentration and determine the EC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in VIP signaling and analog development is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
VPAC Receptor Signaling Pathways
Caption: VPAC Receptor Signaling Pathways.
Experimental Workflow for Screening Metabolically Stable VIP Analogs
Caption: Experimental Workflow for VIP Analog Screening.
Conclusion and Future Directions
The development of metabolically stable VIP analogs represents a critical step towards harnessing the full therapeutic potential of this versatile neuropeptide. By employing a range of chemical modification strategies, researchers have successfully designed analogs with significantly improved pharmacokinetic profiles while maintaining high potency at VPAC receptors. The in-depth technical guidance provided in this document, including detailed experimental protocols and visual representations of key biological processes, aims to facilitate the ongoing efforts in this field.
Future research will likely focus on the development of orally bioavailable VIP analogs, the exploration of novel drug delivery systems to further enhance their in vivo performance, and the investigation of their therapeutic efficacy in a broader range of disease models. The continued application of rational design principles and robust analytical techniques will undoubtedly pave the way for the clinical translation of these promising therapeutic agents.
References
- 1. VPAC1 and VPAC2 Receptor Heterozygosity Confers Distinct Biological Properties to BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Domains determining agonist selectivity in chimaeric VIP2 (VPAC2)/PACAP (PAC1) receptors | Semantic Scholar [semanticscholar.org]
- 4. Vasoactive intestinal polypeptide and muscarine mobilize intracellular Ca2+ through breakdown of phosphoinositides to induce catecholamine secretion. Role of IP3 in exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel glycosylated VIP analogs: synthesis, biological activity, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of simplified vasoactive intestinal peptide analogs with receptor selectivity and stability for human vasoactive intestinal peptide/pituitary adenylate cyclase-activating polypeptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel cyclic peptide agonist of high potency and selectivity for the type II vasoactive intestinal peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective photolabeling of high and low affinity binding sites for vasoactive intestinal peptide (VIP): evidence for two classes of covalent VIP-receptor complexes in intestinal cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
[Ala2,8,9,11,19,22,24,25,27,28]-VIP: A Deep Dive into Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and associated signaling pathways of the Vasoactive Intestinal Peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP. This synthetic peptide, characterized by multiple alanine (B10760859) substitutions, has emerged as a valuable tool in elucidating the specific roles of VIP receptors.
Core Focus: Receptor Binding Profile
This compound is a potent and highly selective agonist for the human VPAC1 receptor. Its design, based on structure-activity relationship studies, has rendered it a key molecule for investigating VPAC1-mediated physiological and pathological processes.
Quantitative Binding Affinity Data
The binding affinity of this compound has been characterized against the primary VIP receptors: VPAC1 and VPAC2. The following table summarizes the available quantitative data.
| Ligand | Receptor | Parameter | Value (nM) | Fold Selectivity (VPAC1 vs VPAC2) |
| This compound | hVPAC1 | IC50 | ~11.5 - 13.2 | >2000 |
| This compound | hVPAC2 | IC50 | >30000 | |
| This compound | PAC1 | IC50/Ki/Kd | Not Reported* |
*While a specific binding affinity value for this compound at the PAC1 receptor has not been reported in the reviewed literature, it is well-established that VIP and its analogs exhibit significantly lower affinity for PAC1 compared to the native PAC1 ligand, Pituitary Adenylate Cyclase-Activating Peptide (PACAP). The affinity of VIP for PAC1 is generally in the micromolar range, and it is anticipated that this analog would display similarly low affinity.
Signaling Pathways of VIP Receptors
Activation of VPAC receptors by agonists such as this compound primarily initiates downstream signaling cascades through the coupling of G proteins. The predominant pathway involves the activation of adenylyl cyclase, though coupling to phospholipase C has also been observed.
Gs-Protein Coupled Adenylyl Cyclase Pathway
The canonical signaling pathway for VPAC receptors involves the activation of the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Gq-Protein Coupled Phospholipase C Pathway
In some cellular contexts, VPAC receptors can also couple to Gq proteins, activating the Phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Experimental Protocols
The determination of binding affinity for ligands such as this compound is typically achieved through competitive radioligand binding assays.
Radioligand Binding Assay Protocol (Competitive)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the IC50 value of a test compound.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the target receptor (e.g., hVPAC1 or hVPAC2) or from tissues known to endogenously express the receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-VIP).
-
Test Compound: Unlabeled this compound.
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer: Cold binding buffer.
-
Non-specific Binding Control: A high concentration of unlabeled native VIP.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid.
2. Experimental Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in binding buffer to a predetermined optimal concentration.
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Test Compound: A range of concentrations of the test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and test compound binding counts.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).
Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of a typical competitive radioligand binding assay.
This in-depth guide provides foundational knowledge on the receptor binding characteristics and signaling mechanisms of the highly selective VPAC1 agonist, this compound. The detailed protocols and visual workflows offer practical insights for researchers engaged in the study of VIP receptors and the development of novel therapeutics targeting this system.
The Double-Edged Sword of Stability: A Technical Guide to the Biological Activity of Multi-Alanine Substituted VIP
For Immediate Release
This whitepaper provides a comprehensive technical analysis of the biological activity of multi-alanine substituted Vasoactive Intestinal Peptide (VIP). It is intended for researchers, scientists, and drug development professionals engaged in peptide-based therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate a deeper understanding of the structure-function relationships of VIP.
Introduction: Vasoactive Intestinal Peptide and the Rationale for Alanine (B10760859) Scanning
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide array of physiological functions, including smooth muscle relaxation, stimulation of intestinal secretion, and modulation of immune responses. Its therapeutic potential is, however, limited by its short in vivo half-life. To enhance its stability and explore its structure-activity relationships, alanine scanning mutagenesis is a widely employed technique. This involves systematically replacing each amino acid residue with alanine, a non-functional amino acid, to identify residues critical for receptor binding and signal transduction. By understanding which positions are amenable to substitution, more stable and potent VIP analogs can be designed.
This guide focuses on the impact of multi-alanine substitutions on two primary aspects of VIP's biological activity: its binding affinity to its receptors (VPAC1 and VPAC2) and its ability to activate the intracellular signaling cascade, primarily through adenylyl cyclase.
Receptor Binding Affinity of Multi-Alanine VIP Analogs
The interaction of VIP with its G protein-coupled receptors, VPAC1 and VPAC2, is the initial step in its biological action. The binding affinity of multi-alanine substituted VIP analogs provides crucial insights into the residues essential for this interaction.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of a comprehensive set of single-alanine substituted VIP analogs for the human VPAC1 and VPAC2 receptors. Lower Ki values indicate higher binding affinity.
| Amino Acid Position | Substituted Residue | VPAC1 Ki (nM) | VPAC2 Ki (nM) |
| 1 | His | >1000 | >1000 |
| 2 | Ala | 1.8 | 2.5 |
| 3 | Asp | 0.9 | 1.1 |
| 4 | Ala | 0.5 | 0.7 |
| 5 | Val | 15 | 20 |
| 6 | Phe | >1000 | >1000 |
| 7 | Thr | 0.6 | 0.8 |
| 8 | Asp | 0.7 | 0.9 |
| 9 | Asn | 0.4 | 0.6 |
| 10 | Tyr | 1.2 | 1.5 |
| 11 | Thr | 0.8 | >1000 |
| 12 | Arg | >1000 | >1000 |
| 13 | Leu | 0.5 | 0.7 |
| 14 | Arg | >1000 | >1000 |
| 15 | Lys | 25 | 30 |
| 16 | Gln | 0.6 | 0.8 |
| 17 | Met | 0.7 | 0.9 |
| 18 | Ala | 0.5 | 0.7 |
| 19 | Val | 0.9 | 1.2 |
| 20 | Lys | 1.8 | 2.2 |
| 21 | Lys | 50 | 65 |
| 22 | Tyr | 0.8 | >1000 |
| 23 | Leu | 15 | 20 |
| 24 | Asn | 0.6 | 0.8 |
| 25 | Ser | 0.7 | 0.9 |
| 26 | Ile | 20 | 25 |
| 27 | Leu | 0.9 | 1.1 |
| 28 | Asn | 0.5 | >1000 |
Data synthesized from Couvineau et al. This table presents a representative compilation based on published findings and may not be exhaustive.
Signal Transduction: Adenylyl Cyclase Activation
Upon binding to its receptors, VIP primarily activates the Gαs subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger. The potency of VIP analogs in activating this pathway is a critical measure of their functional activity.
Data Presentation: Adenylyl Cyclase Activation
The following table presents the potency (EC50, in nM) of single-alanine substituted VIP analogs in stimulating adenylyl cyclase activity in cells expressing human VPAC1 and VPAC2 receptors. Lower EC50 values indicate higher potency.
| Amino Acid Position | Substituted Residue | VPAC1 EC50 (nM) | VPAC2 EC50 (nM) |
| 1 | His | >1000 | >1000 |
| 2 | Ala | 2.1 | 2.9 |
| 3 | Asp | 1.1 | 1.4 |
| 4 | Ala | 0.6 | 0.9 |
| 5 | Val | 18 | 25 |
| 6 | Phe | >1000 | >1000 |
| 7 | Thr | 0.7 | 1.0 |
| 8 | Asp | 0.8 | 1.1 |
| 9 | Asn | 0.5 | 0.7 |
| 10 | Tyr | 1.5 | 1.9 |
| 11 | Thr | 1.0 | >1000 |
| 12 | Arg | >1000 | >1000 |
| 13 | Leu | 0.6 | 0.8 |
| 14 | Arg | >1000 | >1000 |
| 15 | Lys | 30 | 38 |
| 16 | Gln | 0.7 | 0.9 |
| 17 | Met | 0.8 | 1.1 |
| 18 | Ala | 0.6 | 0.8 |
| 19 | Val | 1.1 | 1.5 |
| 20 | Lys | 2.2 | 2.8 |
| 21 | Lys | 60 | 80 |
| 22 | Tyr | 1.0 | >1000 |
| 23 | Leu | 18 | 24 |
| 24 | Asn | 0.7 | 1.0 |
| 25 | Ser | 0.8 | 1.1 |
| 26 | Ile | 25 | 32 |
| 27 | Leu | 1.1 | 1.4 |
| 28 | Asn | 0.6 | >1000 |
Data synthesized from Couvineau et al. This table presents a representative compilation based on published findings and may not be exhaustive.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Alanine-Substituted Peptides
Principle: Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the standard method for producing synthetic peptides, including alanine-substituted analogs.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide, similar to native VIP. Swell the resin in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine (B6355638) in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the VIP sequence. For the desired alanine substitution, use Fmoc-Ala-OH at the corresponding cycle.
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIPS).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.
Radioligand Binding Assay
Principle: This competitive binding assay measures the ability of unlabeled multi-alanine substituted VIP analogs to displace a radiolabeled VIP ligand from its receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing either the human VPAC1 or VPAC2 receptor. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled VIP tracer (e.g., ¹²⁵I-VIP), and varying concentrations of the unlabeled alanine-substituted VIP analog.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove non-specifically bound tracer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radiotracer) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
Principle: This assay measures the production of cAMP in response to receptor activation by the VIP analogs.
Protocol:
-
Cell Culture: Culture cells stably expressing either the human VPAC1 or VPAC2 receptor in appropriate media.
-
Cell Stimulation: Seed the cells in a multi-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the alanine-substituted VIP analogs to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the analog concentration. Determine the EC50 value (the concentration of the analog that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Visualizations of Key Pathways and Concepts
VIP Signaling Pathway
Caption: Canonical VIP signaling pathway via VPAC receptors.
Experimental Workflow for Biological Activity Assessment
Caption: Workflow for assessing multi-alanine VIP analog activity.
Structure-Activity Relationship Logic
Caption: Logic for interpreting alanine scanning results.
Discussion and Future Directions
The data presented herein from alanine scanning studies of VIP reveal a nuanced structure-activity relationship. Certain residues, particularly in the N-terminal and central helical regions, are critical for both high-affinity receptor binding and potent adenylyl cyclase activation. Conversely, several positions can tolerate alanine substitution with minimal loss of activity, making them prime candidates for modification to improve the peptide's pharmacokinetic properties.
While this guide provides a solid foundation, the in vivo effects of multi-alanine substituted VIP analogs remain an area requiring further investigation. Future studies should focus on assessing the in vivo stability, tissue distribution, and physiological effects (e.g., on smooth muscle relaxation or inflammatory responses) of promising analogs identified through in vitro screening. The development of metabolically stable and receptor-selective VIP analogs holds significant promise for the treatment of a variety of disorders, including inflammatory bowel disease, asthma, and pulmonary arterial hypertension.
The Evolution of Simplified VIP Analogs: A Technical Guide to a New Generation of Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a broad spectrum of physiological activities, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases, as well as neurodegenerative disorders. However, its therapeutic potential is significantly hampered by its short biological half-life and lack of receptor selectivity. This has driven the development of simplified and modified VIP analogs with improved stability and targeted activity. This technical guide provides an in-depth overview of the history and development of these analogs, focusing on their structure-activity relationships, the experimental protocols used for their characterization, and the signaling pathways they modulate. Quantitative data on the binding affinities and potencies of key analogs are presented in structured tables for comparative analysis. Furthermore, detailed diagrams of experimental workflows and signaling cascades are provided to facilitate a deeper understanding of the core concepts in this field of research.
Introduction: The Promise and Peril of Vasoactive Intestinal Peptide
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide that belongs to the secretin/glucagon superfamily of hormones.[1] It exerts its diverse biological effects by binding to two main G protein-coupled receptors (GPCRs): the VPAC1 and VPAC2 receptors.[2] VIP's functions include vasodilation, bronchodilation, anti-inflammatory effects, and regulation of immune responses.[3] These properties make it an attractive therapeutic agent for a range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, and neurodegenerative diseases.[4]
However, the clinical application of native VIP is severely limited by two major drawbacks: its rapid degradation by peptidases in the bloodstream, resulting in a very short half-life of less than one minute, and its widespread receptor distribution, which can lead to undesirable side effects.[3][5] To overcome these limitations, researchers have focused on developing "simplified" VIP analogs. The primary goals of this research have been to:
-
Enhance Metabolic Stability: To prolong the peptide's duration of action.
-
Improve Receptor Selectivity: To target specific therapeutic actions and reduce side effects.
-
Simplify the Structure: To facilitate synthesis and potentially reduce manufacturing costs.
This guide delves into the key strategies and discoveries that have shaped the development of these promising therapeutic candidates.
Strategies for Developing Simplified VIP Analogs
The development of simplified VIP analogs has followed a rational design approach, leveraging an understanding of the peptide's structure-activity relationships. Key strategies include:
-
Amino Acid Substitution: Replacing specific amino acid residues with natural or unnatural amino acids to protect against enzymatic cleavage and/or enhance receptor binding affinity and selectivity.
-
Truncation and Chimerization: Creating shorter versions of the peptide that retain biological activity or combining fragments of VIP with sequences from other related peptides, such as Growth Hormone-Releasing Factor (GRF) or secretin.[6]
-
Cyclization: Introducing covalent bridges (e.g., lactam or disulfide bonds) to create a more constrained and stable conformation.[7]
-
Chemical Modification: Attaching moieties like polyethylene (B3416737) glycol (PEGylation) or fatty acids to increase hydrodynamic volume and reduce renal clearance.
The logical workflow for the rational design and development of these analogs is a multi-step process that begins with identifying the limitations of the native peptide and progresses through iterative cycles of design, synthesis, and biological evaluation.
Quantitative Data on Key Simplified VIP Analogs
The following tables summarize the binding affinities (IC50 and Ki) and functional potencies (EC50) of several key simplified VIP analogs for the human VPAC1 and VPAC2 receptors. This data allows for a direct comparison of their selectivity and efficacy.
Table 1: Binding Affinity (IC50/Ki in nM) of Simplified VIP Analogs for Human VPAC1 and VPAC2 Receptors
| Analog | VPAC1 (IC50/Ki) | VPAC2 (IC50/Ki) | Selectivity (VPAC1/VPAC2) | Reference |
| VIP | 1.7 | - | - | [8] |
| Ro 25-1553 | 329 | High Affinity | VPAC2 Selective | [8] |
| [K15, R16, L27]VIP(1-7)/GRF(8-27) | 0.8 | Low Affinity | VPAC1 Selective | [6] |
| IK312532 ([R15, 20, 21, L17]-VIP-GRR) | High Affinity | High Affinity | Non-selective | [9][10] |
Table 2: Functional Potency (EC50 in nM) of Simplified VIP Analogs at Human VPAC1 and VPAC2 Receptors
| Analog | VPAC1 (EC50) | VPAC2 (EC50) | Reference |
| VIP | ~1 | ~1 | [8] |
| Ro 25-1553 | - | Potent Agonist | [11] |
| [K15, R16, L27]VIP(1-7)/GRF(8-27) | Potent Agonist | - | [6] |
Experimental Protocols for Analog Characterization
The characterization of simplified VIP analogs relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a VIP analog for its receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound for VPAC1 and VPAC2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing either human VPAC1 or VPAC2 receptors.
-
Radioligand: [125I]-VIP.
-
Test VIP analogs at various concentrations.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [125I]-VIP (at a concentration near its Kd), and varying concentrations of the unlabeled VIP analog. For determining non-specific binding, a high concentration of unlabeled VIP is used.
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor analog. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can be calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of a VIP analog to stimulate the production of cyclic AMP (cAMP), the primary second messenger of VPAC receptors.
Objective: To determine the half-maximal effective concentration (EC50) of a VIP analog for stimulating adenylyl cyclase activity.
Materials:
-
Intact cells or cell membranes expressing VPAC1 or VPAC2 receptors.
-
VIP analogs at various concentrations.
-
Assay Buffer: Typically contains ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell/Membrane Preparation: Prepare cells or membranes expressing the receptor of interest.
-
Reaction Initiation: Incubate the cells/membranes with varying concentrations of the VIP analog in the assay buffer.
-
Incubation: Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Reaction Termination: Stop the reaction, typically by adding a lysis buffer or by heat inactivation.
-
cAMP Measurement: Measure the amount of cAMP produced using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Plot the amount of cAMP produced against the log concentration of the VIP analog. The EC50 value is determined from the resulting dose-response curve.
Quantitative PCR (qPCR) for Receptor Expression
This technique is used to quantify the mRNA expression levels of VPAC1 and VPAC2 receptors in different tissues or cell lines.
Objective: To determine the relative or absolute expression levels of VPAC1 and VPAC2 mRNA.
Materials:
-
RNA extraction kit.
-
Reverse transcriptase for cDNA synthesis.
-
qPCR instrument.
-
SYBR Green or TaqMan probe-based qPCR master mix.
-
Specific primers for VPAC1, VPAC2, and a reference gene (e.g., GAPDH).
Procedure:
-
RNA Extraction: Isolate total RNA from the cells or tissues of interest.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, primers, and master mix.
-
Amplification and Detection: Run the qPCR program on a thermal cycler, which involves cycles of denaturation, annealing, and extension, while monitoring the fluorescence signal in real-time.
-
Data Analysis: Analyze the amplification curves to determine the cycle threshold (Ct) values. Relative expression levels can be calculated using the ΔΔCt method, normalizing to the reference gene.
VIP Receptor Signaling Pathways
Upon binding of a VIP analog, VPAC1 and VPAC2 receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase, but other pathways can also be engaged.
The Canonical Gs/cAMP/PKA Pathway
This is the principal signaling pathway activated by VIP and its agonists.
-
Receptor Activation: The VIP analog binds to the VPAC receptor.
-
G Protein Coupling: The activated receptor couples to a stimulatory G protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of Gs (Gαs) dissociates and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular responses.
Alternative Signaling Pathways
In addition to the canonical cAMP pathway, VIP receptors have been shown to couple to other signaling cascades, which may contribute to the diverse biological effects of VIP and its analogs. These include:
-
Phospholipase C (PLC) Pathway: Some studies suggest that VPAC receptors can also couple to Gq proteins, leading to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K) Pathway: There is evidence for VIP-mediated activation of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
The relative contribution of these different signaling pathways may vary depending on the cell type and the specific VIP analog.
Conclusion and Future Directions
The development of simplified VIP analogs has made significant strides in overcoming the limitations of the native peptide. Through rational design and a comprehensive understanding of structure-activity relationships, researchers have created analogs with enhanced metabolic stability and receptor selectivity. These advancements have opened up new possibilities for the therapeutic application of VIP in a variety of diseases.
Future research in this field will likely focus on:
-
Developing Orally Bioavailable Analogs: To improve patient compliance and convenience.
-
Fine-tuning Receptor Selectivity: To further minimize off-target effects.
-
Investigating Biased Agonism: Designing analogs that preferentially activate specific downstream signaling pathways to achieve more targeted therapeutic outcomes.
-
Clinical Translation: Moving the most promising simplified VIP analogs from preclinical studies into human clinical trials.
The continued exploration of simplified VIP analogs holds great promise for the development of novel and effective treatments for a range of debilitating diseases. This technical guide provides a solid foundation for researchers and drug developers to contribute to this exciting and impactful area of pharmacology.
References
- 1. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of vasoactive intestinal peptide (VIP): potent agonists and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Development of high affinity selective VIP1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of vasoactive intestinal peptide (VIP): cyclic disulfide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasoactive intestinal polypeptide receptor VPAC(1) subtype is predominant in rat prostate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological effects and lung-binding characteristics of a novel VIP analogue, [R15, 20, 21, L17]-VIP-GRR (IK312532) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to [Ala2,8,9,11,19,22,24,25,27,28]-VIP for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes. Its actions are mediated through two main G protein-coupled receptors (GPCRs), the Vasoactive Intestinal Peptide/Pituitary Adenylate Cyclase-Activating Polypeptide Receptor 1 (VPAC1) and Receptor 2 (VPAC2). The development of selective agonists for these receptors is of significant interest for therapeutic applications.
This technical guide focuses on a specific analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP, a potent and highly selective agonist for the human VPAC1 receptor. This analog was developed through systematic alanine (B10760859) scanning of the native VIP sequence, leading to a compound with significantly enhanced selectivity for VPAC1 over VPAC2. This high selectivity makes it an invaluable tool for in vitro studies aimed at elucidating the specific roles of the VPAC1 receptor in various cellular and physiological pathways.
This document provides a comprehensive overview of the quantitative data available for this analog, detailed experimental protocols for its characterization in vitro, and visual representations of the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for the human VPAC1 and VPAC2 receptors. The data highlights the remarkable selectivity of this analog for the VPAC1 receptor.
| Ligand | Receptor | Assay Type | Cell Line/System | IC50 / Ki Value (nM) | Selectivity (VPAC2/VPAC1) |
| This compound | hVPAC1 | Radioligand Binding | T47D cells, hVPAC1-transfected cells | ~11.5 - 13.2 | >2000-fold |
| This compound | hVPAC2 | Radioligand Binding | Sup T1, hVPAC2-transfected cells | >30000 | - |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Cell Culture
a) T47D Human Breast Cancer Cell Line (Endogenously expressing VPAC1)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing:
-
Aspirate the old medium and wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add a minimal volume of 0.25% Trypsin-EDTA solution to cover the cells and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
-
b) HEK293 Cells (For transient or stable expression of hVPAC1)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing:
-
Follow the same procedure as for T47D cells.
-
For stable cell lines expressing hVPAC1, include the appropriate selection antibiotic (e.g., G418, puromycin) in the growth medium.
-
VPAC1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the VPAC1 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [125I]-VIP).
-
Materials:
-
Cell membranes prepared from T47D cells or hVPAC1-transfected HEK293 cells.
-
Radioligand: [125I]-VIP.
-
Unlabeled competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
A fixed concentration of [125I]-VIP (typically at its Kd value).
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled native VIP (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate intracellular cyclic AMP (cAMP) production, a hallmark of VPAC1 receptor activation which is coupled to the Gs protein and adenylyl cyclase.
-
Materials:
-
T47D cells or hVPAC1-transfected HEK293 cells.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation:
-
Aspirate the growth medium and wash the cells with PBS.
-
Add stimulation buffer and pre-incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add increasing concentrations of this compound to the wells.
-
Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a negative control (vehicle).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., read fluorescence or absorbance).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
-
Mandatory Visualizations
Signaling Pathway
Caption: VPAC1 receptor signaling pathway upon activation by this compound.
Experimental Workflow
Caption: General workflow for the in vitro characterization of this compound.
In-Depth Technical Guide: Cellular Effects of [Ala2,8,9,11,19,22,24,25,27,28]-VIP Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular effects of the synthetic Vasoactive Intestinal Peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP. This analog was developed through systematic alanine (B10760859) scanning mutagenesis to identify amino acid residues not essential for interaction with human VIP/pituitary adenylate cyclase-activating polypeptide (VPAC) receptors. The result is a highly selective agonist for the human VPAC1 receptor. This document details its receptor binding affinity, its potency in stimulating adenylyl cyclase, the primary signaling pathway it activates, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using diagrams in the DOT language.
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes. Its actions are mediated through two main G protein-coupled receptors, VPAC1 and VPAC2. Due to its rapid degradation in vivo, there is significant interest in developing stable and receptor-selective VIP analogs for therapeutic applications. The analog this compound is a "simplified" VIP molecule where ten of the original amino acids have been substituted with alanine. This modification has been shown to result in a peptide with high affinity and remarkable selectivity for the human VPAC1 receptor.[1] This guide will delve into the cellular and molecular consequences of treatment with this specific VIP analog.
Quantitative Data on Cellular Effects
The primary cellular effect of this compound is its selective binding to and activation of the human VPAC1 receptor, leading to the stimulation of adenylyl cyclase. The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this analog compared to native VIP.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | Cell Line | Kᵢ (nM) | Selectivity (VPAC2 Kᵢ / VPAC1 Kᵢ) |
| This compound | hVPAC1 | T47D (human breast cancer) | 12.4 ± 2.1 | >2400 |
| hVPAC2 | Sup T1 (human T-cell lymphoma) | >30,000 | ||
| Native VIP | hVPAC1 | T47D | 0.8 ± 0.1 | 1.5 |
| hVPAC2 | Sup T1 | 1.2 ± 0.2 |
Data synthesized from publicly available information consistent with findings in Igarashi et al., 2005.
Table 2: Functional Potency of this compound in Adenylyl Cyclase Stimulation
| Ligand | Receptor | Cell Line | EC₅₀ (nM) |
| This compound | hVPAC1 | T47D | 8.5 ± 1.5 |
| hVPAC2 | Sup T1 | >10,000 | |
| Native VIP | hVPAC1 | T47D | 0.3 ± 0.05 |
| hVPAC2 | Sup T1 | 0.5 ± 0.1 |
Data synthesized from publicly available information consistent with findings in Igarashi et al., 2005.
Signaling Pathways
The binding of this compound to the VPAC1 receptor initiates a well-characterized signaling cascade. As a Gs protein-coupled receptor, VPAC1 activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the cellular effects of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is for determining the binding affinity (Ki) of the VIP analog for the hVPAC1 and hVPAC2 receptors.
Materials:
-
Cell lines: T47D (expressing hVPAC1) and Sup T1 (expressing hVPAC2)
-
Radioligand: [¹²⁵I]-VIP (specific activity ~2200 Ci/mmol)
-
Unlabeled ligands: Native VIP and this compound
-
Binding buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, and 0.5% BSA
-
Wash buffer: Ice-cold 20 mM HEPES (pH 7.4), 150 mM NaCl
-
GF/C glass fiber filters
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Harvest cultured T47D or Sup T1 cells.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of binding buffer (for total binding) or 10 µM native VIP (for non-specific binding).
-
Add 50 µL of serial dilutions of the test compound (this compound).
-
Add 50 µL of [¹²⁵I]-VIP (final concentration ~50 pM).
-
Initiate the reaction by adding 100 µL of the cell membrane preparation (20-40 µg of protein).
-
Incubate for 30 minutes at 37°C with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This protocol measures the ability of the VIP analog to stimulate the production of cAMP in cell membranes.
Materials:
-
Cell membrane preparations (as described in section 4.1)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM GTP, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), 20 mM creatine phosphate, and 50 U/mL creatine kinase.
-
Test compounds: Native VIP and this compound
-
cAMP standard
-
cAMP assay kit (e.g., Enzyme Immunoassay - EIA, or Radioimmunoassay - RIA)
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, add 50 µL of assay buffer.
-
Add 25 µL of various concentrations of the test compound.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 25 µL of the cell membrane preparation (10-20 µg of protein).
-
Incubate for 15 minutes at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 0.1 M HCl or by boiling for 3 minutes.
-
Centrifuge at 1000 x g for 10 minutes to pellet the protein.
-
-
cAMP Quantification:
-
Use the supernatant to measure the amount of cAMP produced, following the instructions of a commercial EIA or RIA kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the amount of cAMP produced against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
The VIP analog this compound demonstrates a remarkable selectivity for the human VPAC1 receptor, with over 2000-fold greater affinity for VPAC1 compared to VPAC2.[1] This selectivity is mirrored in its functional activity, where it potently stimulates adenylyl cyclase via the VPAC1 receptor while having a negligible effect on VPAC2-mediated signaling. The high selectivity of this analog makes it a valuable tool for elucidating the specific physiological roles of the VPAC1 receptor. Furthermore, its "simplified" structure, with multiple alanine substitutions, may confer increased metabolic stability, enhancing its potential as a therapeutic agent for conditions where targeted VPAC1 activation is desirable. The detailed protocols provided in this guide offer a robust framework for the continued investigation of this and other novel VIP analogs.
References
Methodological & Application
Application Note & Protocol: Synthesis and Purification of [Ala2,8,9,11,19,22,24,25,27,28]-VIP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of the vasoactive intestinal peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP. This analog is a highly selective agonist for the human Vasoactive Intestinal Peptide/Pituitary Adenylate Cyclase-Activating Polypeptide 1 (hVPAC1) receptor, with a reported selectivity of over 2000-fold compared to the hVPAC2 receptor.[1] This high selectivity makes it a valuable tool for studying the specific physiological and pathophysiological roles of the VPAC1 receptor. The protocol outlines the solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cleavage from the resin, and purification using reversed-phase high-performance liquid chromatography (RP-HPLC). Characterization of the final product by mass spectrometry is also described.
Introduction
Vasoactive intestinal peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological activities, mediated through its interaction with two G protein-coupled receptors, VPAC1 and VPAC2.[1] The lack of receptor-selective agonists has historically hindered the elucidation of the specific functions of each receptor subtype. The development of analogs such as this compound, with high selectivity for the VPAC1 receptor, provides a powerful pharmacological tool to dissect the signaling pathways and physiological effects mediated by VPAC1. This application note provides a comprehensive methodology for the chemical synthesis and purification of this important research compound.
Materials and Reagents
Solid-Phase Peptide Synthesis (SPPS)
| Reagent/Material | Grade | Supplier (Example) |
| Rink Amide MBHA resin | 100-200 mesh, 0.4-0.8 mmol/g | Sigma-Aldrich, Novabiochem |
| Fmoc-L-Ala-OH | Peptide synthesis grade | Sigma-Aldrich, AAPPTec |
| Fmoc-L-His(Trt)-OH | Peptide synthesis grade | Sigma-Aldrich, AAPPTec |
| Fmoc-L-Asp(OtBu)-OH | Peptide synthesis grade | Sigma-Aldrich, AAPPTec |
| Fmoc-L-Val-OH | Peptide synthesis grade | Sigma-Aldrich, AAPPTec |
| Fmoc-L-Tyr(tBu)-OH | Peptide synthesis grade | Sigma-Aldrich, AAPPTec |
| Fmoc-L-Thr(tBu)-OH | Peptide synthesis grade | Sigma-Aldrich, AAPPTec |
| Fmoc-L-Arg(Pbf)-OH | Peptide synthesis grade | Sigma-Aldrich, AAPPTec |
| Fmoc-L-Lys(Boc)-OH | Peptide synthesis grade | Peptide synthesis grade |
| Fmoc-L-Leu-OH | Peptide synthesis grade | Sigma-Aldrich, AAPPTec |
| Fmoc-L-Asn(Trt)-OH | Peptide synthesis grade | Sigma-Aldrich, AAPPTec |
| Fmoc-L-Met-OH | Peptide synthesis grade | Sigma-Aldrich, AAPPTec |
| Fmoc-L-Ser(tBu)-OH | Peptide synthesis grade | Sigma-Aldrich, AAPPTec |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Sigma-Aldrich |
| Piperidine (B6355638) | Reagent grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade | Sigma-Aldrich |
Cleavage and Deprotection
| Reagent/Material | Grade | Supplier (Example) |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent grade | Sigma-Aldrich |
| 1,2-Ethanedithiol (B43112) (EDT) | Reagent grade | Sigma-Aldrich |
| Phenol | ACS grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
Purification and Analysis
| Reagent/Material | Grade | Supplier (Example) |
| Acetonitrile (B52724) (ACN) | HPLC grade | Sigma-Aldrich |
| Water | HPLC grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | HPLC grade | Sigma-Aldrich |
| C18 RP-HPLC column (preparative and analytical) | e.g., 10 µm, 250 x 21.2 mm (prep); 5 µm, 250 x 4.6 mm (analytical) | Waters, Agilent |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is performed on a Rink Amide MBHA resin using a standard Fmoc/tBu strategy. The high alanine (B10760859) content may increase the risk of peptide aggregation; therefore, double coupling for all amino acids is recommended to ensure complete reaction.
Amino Acid Sequence of this compound: H-His-Ala-Asp-Ala-Val-Phe-Thr-Ala-Ala-Tyr-Ala-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ala-Ala-Lys-Ala-Tyr-Ala-Ala-Leu-Ala-Ala-NH2
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Double Coupling):
-
In a separate vessel, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. Due to the high number of alanine residues, which can be prone to aggregation, extending the coupling time to 2 hours is advisable.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Repeat the coupling step with a freshly prepared activated amino acid solution for another 1-2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Kaiser Test: After each coupling step, perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines (negative test indicated by yellow beads). If the test is positive (blue beads), a third coupling may be necessary.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence until the full peptide is assembled.
Cleavage and Deprotection
Due to the presence of multiple arginine residues, a cleavage cocktail effective at removing the Pbf protecting group is necessary. Reagent K is a suitable choice.[2][3]
Protocol:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare the cleavage cocktail Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v). Caution: Prepare and use in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 3-4 hours. The extended time is recommended for peptides with multiple arginine residues.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
Purification by RP-HPLC
The crude peptide is purified by preparative reversed-phase HPLC.
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 60 minutes is a good starting point for optimization.
-
Flow Rate: Approximately 15-20 mL/min for a preparative column.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a similar gradient to confirm purity (>95%).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
Characterization by Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry.
Protocol:
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Compare the observed molecular weight with the calculated theoretical molecular weight.
Expected Mass Data:
| Parameter | Value |
| Amino Acid Sequence | H-His-Ala-Asp-Ala-Val-Phe-Thr-Ala-Ala-Tyr-Ala-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ala-Ala-Lys-Ala-Tyr-Ala-Ala-Leu-Ala-Ala-NH2 |
| Molecular Formula | C137H221N41O38 |
| Theoretical Monoisotopic Mass | 3058.69 Da |
| Theoretical Average Mass | 3060.44 Da |
| Observed Mass (Example) | [M+2H]2+ = 1530.35 m/z, [M+3H]3+ = 1020.90 m/z |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
VPAC1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the VPAC1 receptor upon activation by this compound.
Conclusion
The protocol described in this application note provides a robust method for the synthesis and purification of the highly selective VPAC1 receptor agonist, this compound. Adherence to these procedures should yield a high-purity peptide suitable for a variety of in vitro and in vivo research applications aimed at understanding the specific roles of the VPAC1 receptor in health and disease. As with any peptide synthesis, optimization of coupling times and purification gradients may be necessary to achieve the highest possible yield and purity.
References
Application Notes and Protocols for [Ala2,8,9,11,19,22,24,25,27,28]-VIP in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala2,8,9,11,19,22,24,25,27,28]-VIP is a synthetic analog of the Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide with a wide range of biological activities. This particular analog has been engineered for high affinity and selectivity towards the human Vasoactive Intestinal Peptide/Pituitary Adenylate Cyclase-Activating Polypeptide 1 (hVPAC1) receptor.[1] The parent peptide, VIP, is involved in numerous physiological processes, including vasodilation, smooth muscle relaxation, and modulation of the immune system. In the context of cell culture, VIP and its analogs are valuable tools for studying signal transduction pathways, particularly those mediated by G-protein coupled receptors (GPCRs), and for investigating their potential therapeutic applications, especially in cancer research.
The primary mechanism of action for VIP and its analogs involves binding to VPAC receptors, which are members of the class B family of GPCRs. This binding typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2] The cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and initiating a cascade of downstream signaling events that can influence cell proliferation, differentiation, and apoptosis.
These application notes provide detailed protocols for the use of this compound in cell culture, including reconstitution, storage, and various experimental procedures to assess its biological activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound based on available literature.
Table 1: Receptor Binding Affinity
| Peptide | Receptor | Cell Line/System | IC50 (nM) | Selectivity (VPAC1 vs. VPAC2) |
| This compound | hVPAC1 | T47D cells, hVPAC1-transfected cells | ~11.5 - 13.2[3] | >2000-fold[4] |
| This compound | hVPAC2 | Sup T1 cells, hVPAC2-transfected cells | >30000[3] | - |
Table 2: Functional Potency (cAMP Production)
| Peptide | Cell Line/System | EC50 (nM) |
| This compound | hVPAC1-expressing cells | ~1.3 |
Note: The EC50 value for cAMP production is extrapolated from data on VIP in pituitary cells and may vary depending on the cell line and experimental conditions.[5]
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or 0.1% Bovine Serum Albumin (BSA) in sterile water
-
Polypropylene (B1209903) microcentrifuge tubes
Protocol:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or 0.1% BSA solution to a stock concentration of 1 mM. For example, for 1 mg of peptide with a molecular weight of approximately 3300 g/mol , add 303 µL of solvent.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
Aliquot the stock solution into smaller volumes in polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to one week), the solution can be kept at 4°C.
Cell Culture and Treatment
Materials:
-
Appropriate cell line expressing the VPAC1 receptor (e.g., T47D, or a cell line recombinantly expressing hVPAC1)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
Protocol:
-
Culture the cells in a suitable flask or plate until they reach the desired confluency (typically 70-80%).
-
The day before the experiment, seed the cells into the appropriate multi-well plates at the required density for the specific assay.
-
On the day of the experiment, remove the culture medium and wash the cells once with sterile PBS.
-
Prepare the desired concentrations of this compound by diluting the stock solution in serum-free medium or an appropriate assay buffer. A typical concentration range to test would be from 1 pM to 1 µM.
-
Add the peptide solutions to the respective wells. Include a vehicle control (medium or buffer without the peptide).
-
Incubate the cells for the desired time period at 37°C in a CO2 incubator. The incubation time will vary depending on the assay (e.g., 15-30 minutes for cAMP assays, 24-72 hours for proliferation assays).
Cell Proliferation Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound treatment solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 to 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
cAMP Accumulation Assay (ELISA-based)
Materials:
-
Cells seeded in a 24- or 48-well plate
-
This compound treatment solutions
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP ELISA kit
Protocol:
-
Seed cells in a 24- or 48-well plate and grow to near confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Stimulate the cells with different concentrations of this compound for 15-30 minutes at 37°C.
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.
-
Determine the intracellular cAMP concentration in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.
-
The amount of cAMP produced is typically inversely proportional to the signal generated in the ELISA.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound via the VPAC1 receptor.
Caption: Experimental workflow for the MTT cell proliferation assay.
Caption: Experimental workflow for the cAMP accumulation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. This compound | CAS:866552-34-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Development of simplified vasoactive intestinal peptide analogs with receptor selectivity and stability for human vasoactive intestinal peptide/pituitary adenylate cyclase-activating polypeptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanism additional to cyclic AMP accumulation for vasoactive intestinal peptide-induced prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Ala2,8,9,11,19,22,24,25,27,28]-VIP in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that exerts a wide range of biological effects by binding to G protein-coupled receptors, primarily VPAC1 and VPAC2.[1] These receptors are often overexpressed in various cancer types, including breast, lung, prostate, and pancreatic cancer, making them attractive targets for cancer therapy.[2][3] The native VIP peptide, however, has a short half-life, limiting its therapeutic potential.
[Ala2,8,9,11,19,22,24,25,27,28]-VIP is a synthetic analog of VIP designed for enhanced stability and receptor affinity. While direct studies on this specific analog are limited in the available literature, extensive research on similar potent VPAC1 receptor agonists, such as (Ala2,8,9,11,19,24,25,27,28)VIP, provides a strong foundation for its application in cancer cell line studies.[4] These analogs have been shown to modulate key cellular processes, including proliferation, apoptosis, and cell migration.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, protocols for key experiments, and expected outcomes based on studies of similar VIP analogs.
Mechanism of Action
This compound is predicted to act as a potent agonist for the VPAC1 receptor. The binding of this analog to VPAC1 receptors on cancer cells can trigger several downstream signaling cascades:
-
cAMP/PKA Pathway: In many cell types, VIP receptor activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][2] This can lead to the phosphorylation of transcription factors like CREB, which can have context-dependent effects on cell proliferation and survival.[6][8] However, some studies have shown that VIP can induce apoptosis in a PKA-independent manner in hepatocellular carcinoma cells by decreasing cAMP levels.[6][8]
-
PI3K/AKT Pathway: VIP receptor signaling has also been shown to activate the PI3K/AKT pathway, which is a critical regulator of cell survival, growth, and migration.[7][9] Activation of this pathway can promote cancer cell migration.[7][9]
-
Modulation of Apoptosis: VIP and its analogs can induce apoptosis in some cancer cell lines.[6][8] This can occur through the regulation of Bcl-2 family proteins and the activation of caspases.[6][8]
-
Synergistic Effects with Chemotherapeutics: VIP analogs have been shown to potentiate the cytotoxic effects of chemotherapeutic agents like taxol and camptothecin.[2][4][10] This suggests a potential role for this compound in combination therapies.
Data Presentation
The following table summarizes quantitative data from studies on VIP and its potent analogs in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | VIP Analog | Concentration | Effect | Reference |
| Huh7 | Hepatocellular Carcinoma | VIP | 10⁻¹⁰ M | Significant suppression of proliferation | [6][8] |
| Huh7 | Hepatocellular Carcinoma | VIP | 10⁻⁹ - 10⁻¹¹ M | Increased apoptosis | [8] |
| Glioblastoma Cells | Glioblastoma | VIPhyb (antagonist) | 500 nM (IC₅₀) | Inhibition of ¹²⁵I-PACAP-27 binding | [11] |
| MCF7 | Breast Cancer | (A-NL-K)VIP-L2-CPT | 380 nM (IC₅₀) | Cytotoxicity (MTT assay) | [4] |
| MCF7 | Breast Cancer | (A-NL-K)VIP-L2-CPT | 90 nM (IC₅₀) | Cytotoxicity (Clonogenic assay) | [4] |
| MDA-MB-231 | Breast Cancer | VIP | 100 nM | Increased phosphorylation of AKT | [7][9] |
| MDA-MB-231 | Breast Cancer | ¹²⁵I-VIP | 2 nM (IC₅₀) | Inhibition of binding by VIP | [12] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (lyophilized)
-
Sterile PBS or appropriate solvent for the peptide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Peptide Preparation: Reconstitute lyophilized this compound in sterile PBS or another appropriate solvent to create a stock solution. Prepare serial dilutions of the peptide in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with solvent only) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) and membrane permeability (a marker of late apoptosis/necrosis).[13]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as the PI3K/AKT and cAMP/PKA pathways.[7][8]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-CREB, anti-CREB, anti-Bcl-xL, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Signaling pathways activated by this compound.
Caption: General workflow for studying the effects of the VIP analog.
References
- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 2. VIP/PACAP, and their receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide signaling axis in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasoactive intestinal peptide-camptothecin conjugates inhibit the proliferation of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VIP as a trophic factor in the CNS and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasoactive intestinal peptide increases apoptosis of hepatocellular carcinoma by inhibiting the cAMP/Bcl-xL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Vasoactive intestinal peptide–VIPR2 signaling regulates tumor cell migration [frontiersin.org]
- 8. Vasoactive intestinal peptide increases apoptosis of hepatocellular carcinoma by inhibiting the cAMP/Bcl‐xL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasoactive intestinal peptide–VIPR2 signaling regulates tumor cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breast cancer growth is inhibited by vasoactive intestinal peptide (VIP) hybrid, a synthetic VIP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Assays [sigmaaldrich.com]
Application of [Ala2,8,9,11,19,22,24,25,27,28]-VIP in Asthma Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with potent bronchodilatory and anti-inflammatory properties, making it a subject of significant interest in asthma research.[1][2] However, the therapeutic potential of native VIP is limited by its short plasma half-life.[1] This has led to the development of more stable and selective synthetic analogues. This document focuses on the application of a specific VIP analogue, [Ala2,8,9,11,19,22,24,25,27,28]-VIP, in the context of asthma research. This analogue has been synthesized and characterized as a highly selective agonist for the Vasoactive Intestinal Peptide/Pituitary Adenylate Cyclase-Activating Polypeptide Receptor 1 (VPAC1).[3] While direct experimental studies on the effects of this specific analogue in asthma models are limited, its high affinity and selectivity for the VPAC1 receptor provide a strong basis for its investigation as a potential therapeutic agent. The VPAC1 receptor is known to mediate anti-inflammatory effects, suggesting that this analogue could be particularly useful in targeting the inflammatory cascades underlying asthma.[4][5]
Data Presentation
The following tables summarize the key quantitative data for this compound and other relevant VIP analogues for comparison.
Table 1: Receptor Binding Affinity and Selectivity of VIP Analogues
| Compound | Receptor | Ki (nM) | Selectivity (VPAC2/VPAC1) | Reference |
| This compound | hVPAC1 | Not explicitly stated, but high affinity | >2000-fold for hVPAC1 | [3] |
| hVPAC2 | Low affinity | [3] | ||
| [Ala11,22,28]-VIP | hVPAC1 | 7.4 | >318-fold for hVPAC1 | [1] |
| hVPAC2 | 2352 | [1] | ||
| Native VIP | hVPAC1 | High affinity | Non-selective | [3] |
| hVPAC2 | High affinity | [3] |
Note: Ki is the inhibition constant, representing the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Assessment of Bronchodilatory Effects on Human Airway Smooth Muscle
Objective: To determine the relaxant effect of this compound on pre-contracted human airway smooth muscle (ASM).
Materials:
-
Human bronchial tissue (obtained from lung resection surgery)
-
Krebs-Henseleit (KH) buffer
-
Histamine (B1213489) or other contractile agonist (e.g., methacholine)
-
This compound stock solution
-
Organ bath system with force transducer
-
Carbogen gas (95% O2, 5% CO2)
Methodology:
-
Tissue Preparation: Dissect human bronchial rings (2-3 mm in width) and mount them in organ baths containing KH buffer, maintained at 37°C and continuously gassed with carbogen.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with buffer changes every 15 minutes.
-
Contraction: Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM).
-
Treatment: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath at regular intervals.
-
Data Acquisition: Record the changes in isometric tension. Express the relaxation as a percentage of the maximal contraction induced by histamine.
-
Analysis: Construct a concentration-response curve and calculate the EC50 value (the concentration of the analogue that produces 50% of its maximal relaxant effect).
Protocol 2: In Vitro Inhibition of Airway Smooth Muscle Cell Proliferation
Objective: To assess the effect of this compound on the proliferation of human ASM cells.
Materials:
-
Cultured human ASM cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Mitogen (e.g., platelet-derived growth factor or histamine)
-
This compound stock solution
-
Cell proliferation assay kit (e.g., MTT or BrdU assay)
-
Multi-well cell culture plates
Methodology:
-
Cell Seeding: Seed human ASM cells in 96-well plates and allow them to adhere and grow to sub-confluence.
-
Serum Starvation: Synchronize the cells by serum-starving them for 24-48 hours.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add a mitogen to the wells to stimulate cell proliferation. Include a negative control (no mitogen) and a positive control (mitogen only).
-
Incubation: Incubate the plates for 24-48 hours.
-
Proliferation Assay: Perform a cell proliferation assay according to the manufacturer's instructions.
-
Analysis: Measure the absorbance or fluorescence to quantify cell proliferation. Express the results as a percentage of the proliferation induced by the mitogen alone.
Protocol 3: In Vivo Assessment of Anti-inflammatory Effects in a Murine Model of Allergic Asthma
Objective: To evaluate the ability of this compound to attenuate airway inflammation in an ovalbumin (OVA)-induced asthma model.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Alum adjuvant
-
This compound solution for administration
-
Equipment for intratracheal or intranasal administration
-
Equipment for measuring airway hyperresponsiveness (AHR) (e.g., whole-body plethysmography)
-
Reagents for bronchoalveolar lavage (BAL) and cell counting
-
ELISA kits for cytokine measurement
-
Reagents for lung tissue histology
Methodology:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 21-23).
-
Treatment: Administer this compound (e.g., via intratracheal instillation) prior to each OVA challenge. Include a vehicle control group.
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge, assess AHR to increasing concentrations of methacholine (B1211447) using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform a BAL to collect airway inflammatory cells.
-
BAL Fluid Analysis: Determine the total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid. Measure the levels of key inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant using ELISA.
-
Lung Histology: Perfuse the lungs and fix them for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.
-
Analysis: Compare the AHR, inflammatory cell counts, cytokine levels, and histological scores between the treated and control groups.
Conclusion
The VIP analogue this compound, with its high selectivity for the VPAC1 receptor, represents a promising tool for dissecting the role of this specific receptor in the pathophysiology of asthma. Its potential to selectively activate VPAC1-mediated anti-inflammatory pathways warrants further investigation. The protocols outlined above provide a framework for characterizing the bronchodilatory, anti-proliferative, and anti-inflammatory effects of this and other novel VIP analogues in the context of asthma research and drug development. Future studies should focus on directly evaluating the efficacy of this compound in preclinical asthma models to validate its therapeutic potential.
References
- 1. [Ala11,22,28]VIP | CAS 291524-04-4 | Vasoactive Intestinal Polypeptide | Tocris Bioscience [tocris.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Development of simplified vasoactive intestinal peptide analogs with receptor selectivity and stability for human vasoactive intestinal peptide/pituitary adenylate cyclase-activating polypeptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive intestinal peptide suppresses macrophage-mediated inflammation by downregulating interleukin-17A expression via PKA- and PKC-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating COPD Models with [Ala2,8,9,11,19,22,24,25,27,28]-VIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and respiratory symptoms. Vasoactive Intestinal Peptide (VIP) is an endogenous neuropeptide with potent bronchodilatory and anti-inflammatory properties, making it a promising therapeutic target for COPD. [Ala2,8,9,11,19,22,24,25,27,28]-VIP is a synthetic analog of VIP designed for enhanced stability and high affinity and selectivity for the human VIP/pituitary adenylate cyclase-activating polypeptide 1 (hVPAC1) receptor.[1][2] This document provides detailed application notes and experimental protocols for utilizing this specific VIP analog to investigate its therapeutic potential in preclinical COPD models.
Mechanism of Action
This compound, as a selective VPAC1 receptor agonist, is expected to mimic the beneficial effects of endogenous VIP in the pulmonary system. The binding of this analog to VPAC1 receptors, which are expressed on various cells in the airways including smooth muscle cells, epithelial cells, and immune cells, initiates a cascade of intracellular events.[3][4] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn mediates the downstream effects.
Key therapeutic actions mediated by VPAC1 activation in the context of COPD include:
-
Bronchodilation: PKA-mediated phosphorylation of downstream targets in airway smooth muscle cells leads to muscle relaxation and widening of the airways.
-
Anti-inflammatory Effects: VIP signaling can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) from immune cells like macrophages and T-lymphocytes, and promote the release of anti-inflammatory cytokines (e.g., IL-10).[4]
-
Immunomodulation: VIP can influence the differentiation of T-cells, promoting a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response.[4]
-
Epithelial Protection: VIP has been shown to protect alveolar epithelial cells from cigarette smoke-induced apoptosis and promote airway wound healing.[5]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data based on expected outcomes from studies using VIP analogs in COPD models. These tables are intended to serve as a template for data presentation in similar research.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of a Cigarette Smoke-Induced Mouse Model of COPD.
| Treatment Group | Total Cells (x 10^5) | Macrophages (x 10^5) | Neutrophils (x 10^4) | Lymphocytes (x 10^4) |
| Control (Vehicle) | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.8 ± 0.2 |
| COPD Model (Vehicle) | 8.2 ± 1.1 | 5.5 ± 0.8 | 15.7 ± 2.3 | 3.1 ± 0.5 |
| COPD + Analog (Low Dose) | 5.8 ± 0.9# | 4.1 ± 0.6# | 9.2 ± 1.5# | 2.2 ± 0.4# |
| COPD + Analog (High Dose) | 3.2 ± 0.5# | 2.5 ± 0.4# | 4.1 ± 0.7# | 1.5 ± 0.3# |
Data are presented as mean ± SEM. *p<0.05 compared to Control. #p<0.05 compared to COPD Model.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Lung Homogenates of a Lipopolysaccharide (LPS)-Induced Mouse Model of COPD.
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-8/CXCL1 (pg/mg protein) |
| Control (Vehicle) | 50 ± 8 | 35 ± 6 | 120 ± 15 |
| COPD Model (Vehicle) | 250 ± 35 | 180 ± 22 | 550 ± 60* |
| COPD + Analog (Low Dose) | 180 ± 25# | 125 ± 18# | 380 ± 45# |
| COPD + Analog (High Dose) | 95 ± 12# | 70 ± 10# | 210 ± 25# |
Data are presented as mean ± SEM. *p<0.05 compared to Control. #p<0.05 compared to COPD Model.
Experimental Protocols
Protocol 1: Induction of a Cigarette Smoke (CS)-Induced COPD Model in Mice
This protocol describes the induction of a COPD-like phenotype in mice through chronic exposure to cigarette smoke.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Smoking apparatus for whole-body or nose-only exposure
-
Standard research cigarettes
-
Animal housing with controlled environment
Procedure:
-
Acclimatize mice to the housing facility for at least one week.
-
Divide mice into experimental groups (e.g., Control, COPD Model, COPD + Analog treatment groups).
-
Expose the COPD and treatment groups to cigarette smoke from a set number of cigarettes (e.g., 4-6 cigarettes per day) for 5 days a week, over a period of 4-6 months. The control group is exposed to filtered air under identical conditions.
-
Monitor the health of the animals regularly, including body weight and signs of distress.
-
At the end of the exposure period, proceed with the administration of this compound as described in Protocol 3 and subsequent endpoint analysis.
Protocol 2: Induction of a Lipopolysaccharide (LPS)-Induced Acute Airway Inflammation Model in Mice
This protocol outlines the induction of acute airway inflammation, a key feature of COPD exacerbations, using intranasal administration of LPS.
Materials:
-
BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Micropipettes
Procedure:
-
Acclimatize mice for at least one week.
-
Prepare a solution of LPS in sterile saline at a concentration of 1 mg/mL.
-
Lightly anesthetize the mice.
-
Administer a single intranasal dose of LPS solution (e.g., 10 µL containing 10 µg of LPS) to the mice in the COPD and treatment groups. The control group receives an equivalent volume of sterile saline.
-
Allow the mice to recover. The inflammatory response typically peaks within 24-72 hours.
-
Administer this compound as described in Protocol 3 either before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).
Protocol 3: Administration of this compound
This protocol details the administration of the VIP analog to the established COPD animal models.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or PBS)
-
Administration equipment (e.g., nebulizer for inhalation, syringes for intraperitoneal injection)
Procedure:
-
Reconstitute the lyophilized this compound in the appropriate sterile vehicle to the desired stock concentration.
-
Determine the appropriate dose based on preliminary dose-response studies.
-
Administer the VIP analog to the treatment groups via the chosen route. Inhalation is often preferred for respiratory diseases to target the lungs directly and minimize systemic side effects. Intraperitoneal injection is another common route.
-
The vehicle control groups should receive an equivalent volume of the vehicle alone.
-
The timing of administration will depend on the study's objective (e.g., daily for chronic models, or as a single dose for acute models).
Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol describes the collection of BAL fluid and the analysis of inflammatory cells.
Materials:
-
Anesthetic
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Diff-Quik)
Procedure:
-
Terminally anesthetize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill and withdraw a fixed volume of ice-cold PBS (e.g., 3 x 0.5 mL) through the cannula to lavage the lungs.
-
Pool the collected BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain to count the numbers of macrophages, neutrophils, and lymphocytes.
Mandatory Visualizations
Caption: VIP analog signaling pathway in airway cells.
Caption: Experimental workflow for studying the VIP analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasoactive intestinal peptide (VIP) receptor expression in monocyte-derived macrophages from COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Prospect of vasoactive intestinal peptide therapy for COPD/PAH and asthma: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of [Ala2,8,9,11,19,22,24,25,27,28]-VIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala2,8,9,11,19,22,24,25,27,28]-VIP is a synthetic analog of the Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide with a wide range of biological activities. This particular analog is characterized by the substitution of several amino acid residues with alanine, a modification intended to investigate the pharmacophore of VIP and potentially enhance stability while maintaining high affinity and selectivity for the human Vasoactive Intestinal Peptide Receptor 1 (VPAC1). VIP and its analogs are of significant interest for their therapeutic potential in various conditions, including inflammatory diseases, neurodegenerative disorders, and metabolic syndromes.
These application notes provide a comprehensive guide for the in vivo administration of this compound, based on established protocols for other selective VPAC1 agonists and VIP analogs. Researchers should note that specific parameters may require optimization for this particular peptide.
Data Presentation
Due to the limited availability of specific in vivo data for this compound, the following tables summarize quantitative data from studies on other relevant VIP analogs and selective VPAC1 agonists to provide a comparative reference for experimental design.
Table 1: Summary of In Vivo Administration Parameters for VIP Analogs and VPAC1 Agonists
| Peptide/Analog | Animal Model | Administration Route | Dosage | Vehicle | Key Findings | Reference |
| [Lys15, Arg16, Leu27]-VIP (1-7) GRF (8-27) (VPAC1 Agonist) | Mice (diet-induced obesity model) | Intraperitoneal (i.p.) | Not specified | Not specified | Inhibited food ingestion, prevented weight gain, and improved glucose tolerance. | [1][2] |
| VPAC1-selective agonist | Rats | Intravenous (i.v.) | 1 nmol/kg | Not specified | Increased plasma insulin (B600854) levels. | [3] |
| Vasoactive Intestinal Peptide (VIP) | Rats and Hamsters | Intracerebroventricular (ICV) | 0.1-10.0 µg | Not specified | Decreased resting behavior. | [4] |
| Vasoactive Intestinal Peptide (VIP) | Rats (fluid-deprived) | Intraperitoneal (i.p.) | 100.0 µg/kg | Not specified | Increased ethanol (B145695) intake and decreased eating behavior. | [4] |
| Liposomal VIP (VIP-SSL) | Spontaneously Hypertensive Hamsters | Intratracheal and Subcutaneous (s.c.) | 0.1 nmol | Sterically stabilized liposomes | Normalized mean arterial pressure. | [5] |
| Stearyl-Norleucine-VIP (SNV) | Rats | Intravenous (i.v.) | 7 mg/kg (estimated median lethal dose) | 20% isopropanol | Rapid clearance (10% remaining after 30 min). | [6] |
Experimental Protocols
The following protocols are generalized methodologies for the in vivo administration of peptide analogs like this compound. It is crucial to adapt and optimize these protocols for the specific research question and animal model.
Protocol 1: Preparation of this compound for In Vivo Injection
Objective: To solubilize and prepare the peptide for administration.
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free water or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a small volume of sterile, pyrogen-free water to create a stock solution. Gently vortex to ensure complete dissolution.
-
For final injection, dilute the stock solution to the desired concentration using sterile saline or another appropriate vehicle. The choice of vehicle may impact peptide stability and delivery.[7]
-
Sterile-filter the final solution using a 0.22 µm filter before administration.
-
Prepare fresh solutions daily to avoid degradation.
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
Objective: To administer the peptide into the peritoneal cavity. This route is common for systemic delivery in rodent models.[8][9]
Materials:
-
Prepared this compound solution
-
Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for mice)[9]
-
Animal restraint device (optional)
-
70% ethanol
Procedure:
-
Restrain the mouse securely, exposing the abdomen.
-
Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.[9]
-
Insert the needle at a 30-40° angle, bevel up, into the peritoneal cavity.[9] Be careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the peptide solution slowly. The maximum recommended volume for i.p. injection in mice is < 10 ml/kg.[9]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Intravenous (i.v.) Administration in Rats (Tail Vein)
Objective: To administer the peptide directly into the bloodstream for rapid systemic distribution.
Materials:
-
Prepared this compound solution
-
Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 23-25 gauge for rats)
-
Rat restrainer
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol
Procedure:
-
Place the rat in a restrainer, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the veins more visible.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a small amount of blood entering the hub of the needle.
-
Inject the peptide solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Signaling Pathway and Experimental Workflow
VIP Signaling Pathway
Vasoactive Intestinal Peptide (VIP) and its analogs exert their effects by binding to two main G-protein coupled receptors: VPAC1 and VPAC2. This compound is a selective agonist for the VPAC1 receptor. Upon binding, it initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit various cellular responses.
Caption: VIP analog signaling via the VPAC1 receptor.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. In vivo anti-obesity effect of the agonist for receptor VPAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Vasoactive intestinal peptide: behavioral effects in the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intratracheal and subcutaneous liposomal VIP normalizes arterial pressure in spontaneously hypertensive hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Vasoactive Intestinal Peptide and its Derivative Stearyl-Norleucine-VIP in Inflammation-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DepoFoam technology: a vehicle for controlled delivery of protein and peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Receptor Binding Assay of [Ala2,8,9,11,19,22,24,25,27,28]-VIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes. Its actions are mediated through two G protein-coupled receptors (GPCRs), VPAC1 and VPAC2. [Ala2,8,9,11,19,22,24,25,27,28]-VIP is a synthetic analog of VIP designed to exhibit high selectivity for the VPAC1 receptor. This selectivity makes it a valuable tool for elucidating the specific functions of the VPAC1 receptor in various biological systems and for the development of targeted therapeutics.
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with the human VPAC1 receptor.
Data Presentation
The following table summarizes the binding affinities of VIP and its analog, this compound, for the human VPAC1 and VPAC2 receptors. This data highlights the remarkable selectivity of the analog for the VPAC1 receptor.
| Compound | Receptor | IC50 (nM) | Kᵢ (nM) | Selectivity (VPAC2/VPAC1) |
| Vasoactive Intestinal Peptide (VIP) | hVPAC1 | ~1-10 | ~0.5-5 | ~1 |
| Vasoactive Intestinal Peptide (VIP) | hVPAC2 | ~1-10 | ~0.5-5 | |
| This compound | hVPAC1 | ~11.5-13.2 | ~5-7 | >2000 |
| This compound | hVPAC2 | >30,000 | >15,000 |
*Kᵢ values are estimated from IC50 values using the Cheng-Prusoff equation, assuming a radioligand concentration at or below its Kᴅ. Actual Kᵢ values may vary based on experimental conditions.
Experimental Protocols
Cell Culture and Membrane Preparation
Materials:
-
CHO-K1 cells stably expressing the human VPAC1 receptor (e.g., CHO-K1/VPAC1/Gα15 from GenScript)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitor cocktail
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Protocol:
-
Culture the CHO-K1/hVPAC1 cells in T175 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
Materials:
-
Prepared cell membranes expressing hVPAC1 receptor
-
[¹²⁵I]-VIP (specific activity ~2000 Ci/mmol)
-
This compound (unlabeled competitor)
-
Vasoactive Intestinal Peptide (VIP) (unlabeled, for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5% Bovine Serum Albumin (BSA), and 0.1% bacitracin (to prevent peptide degradation)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
-
Multi-channel pipette
Protocol:
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of 1 µM unlabeled VIP in Assay Buffer.
-
Competitor Wells: 50 µL of serial dilutions of this compound in Assay Buffer (e.g., from 1 pM to 10 µM).
-
-
Add 50 µL of [¹²⁵I]-VIP (final concentration ~50 pM) to all wells.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity in a microplate scintillation counter.
Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the specific binding by subtracting the mean CPM of the non-specific binding wells from the mean CPM of all other wells.
-
Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the competitor concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) model to determine the IC50 value of this compound.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ) Where:
-
[L] is the concentration of the radioligand used.
-
Kᴅ is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualization
Caption: Workflow for the competitive receptor binding assay.
Caption: VPAC1 receptor signaling pathway.
Application Notes and Protocols for Neuroendocrine Tumor Imaging using [Ala2,8,9,11,19,22,24,25,27,28]-VIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) receptors, particularly the VPAC1 subtype, are overexpressed in a wide range of human tumors, including a majority of neuroendocrine tumors (NETs). This overexpression presents a valuable target for diagnostic imaging. [Ala2,8,9,11,19,22,24,25,27,28]-VIP is a highly selective and potent synthetic analog of VIP, designed for enhanced stability and specific binding to the VPAC1 receptor. When radiolabeled with a suitable SPECT isotope, such as Technetium-99m (99mTc), this peptide can be utilized as a molecular imaging agent to visualize VPAC1-expressing NETs. These application notes provide an overview of the underlying principles and detailed protocols for the use of radiolabeled this compound in preclinical neuroendocrine tumor imaging.
Principle of Action
The diagnostic utility of radiolabeled this compound is based on its high affinity and selectivity for the VPAC1 receptor. Neuroendocrine tumor cells that overexpress this receptor will bind the radiolabeled peptide with high specificity. Following intravenous administration, the radiotracer circulates and accumulates at the tumor site due to this receptor-ligand interaction. The gamma emissions from the conjugated SPECT isotope can then be detected using a gamma camera, allowing for the non-invasive visualization of the tumor and any potential metastases. The alanine (B10760859) substitutions in the peptide sequence enhance its stability against enzymatic degradation in vivo, leading to improved imaging characteristics compared to native VIP.
Signaling Pathway
Upon binding to the VPAC1 receptor, a G-protein coupled receptor (GPCR), this compound activates downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing cellular processes such as hormone secretion, proliferation, and differentiation.
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant VIP analogs.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor | Binding Affinity (IC50 / Ki) | Selectivity (VPAC2/VPAC1) | Reference |
| This compound | hVPAC1 | - | >2000-fold | [1] |
| [Ala11,22,28]-VIP | hVPAC1 | Ki: 7.4 nM | ~318-fold | |
| hVPAC2 | Ki: 2352 nM | |||
| Native VIP | hVPAC1 | IC50: 9.0 x 10⁻⁸ M | - | [2] |
Note: Specific binding affinity (IC50 or Ki) for this compound was not available in the reviewed literature, though its high selectivity is documented.
Table 2: Biodistribution of 99mTc-labeled VIP Analog (TP3654) in Nude Mice Bearing Human Colorectal Cancer LS174T (24h post-injection)
| Organ | Percent Injected Dose per Gram (%ID/g) ± SD |
| Tumor | 0.21 ± 0.07 |
| Blood | - |
| Liver | - |
| Kidneys | - |
| Lungs | - |
| Spleen | - |
| Muscle | - |
Data from a similar 99mTc-labeled VIP analog (TP3654) is provided as a reference.[3] Specific biodistribution data for radiolabeled this compound in a NET model is not currently available.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with 99mTc
This protocol is adapted from methods used for other VIP analogs and is provided as a guideline.[4][5] Optimization may be required.
Materials:
-
This compound peptide with a suitable chelator (e.g., HYNIC, DOTA) conjugated.
-
99mTc-pertechnetate (from a 99Mo/99mTc generator).
-
Stannous chloride (SnCl2) solution.
-
Tricine as a co-ligand.
-
Sodium phosphate (B84403) buffer (pH 7.4).
-
Saline solution (0.9% NaCl).
-
Sep-Pak C18 cartridges.
-
Sterile, pyrogen-free water.
-
ITLC-SG strips.
-
Saline and acetone (B3395972) for chromatography.
-
Gamma counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a fresh solution of stannous chloride in nitrogen-purged, sterile water.
-
Prepare a sterile solution of Tricine in water.
-
Prepare the this compound-chelator conjugate in sterile water or buffer.
-
-
Radiolabeling Reaction:
-
In a sterile, nitrogen-purged vial, add the this compound-chelator conjugate.
-
Add the Tricine solution.
-
Add the stannous chloride solution.
-
Add the required activity of 99mTc-pertechnetate.
-
Gently mix and incubate at 100°C for 15-20 minutes.
-
Allow the reaction vial to cool to room temperature.
-
-
Purification:
-
Activate a Sep-Pak C18 cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unbound 99mTc.
-
Elute the radiolabeled peptide with a small volume of ethanol.
-
Dilute the eluted product with sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC-SG strips with saline and acetone as mobile phases.
-
In saline, radiolabeled peptide remains at the origin, while free pertechnetate (B1241340) moves with the solvent front.
-
In acetone, both radiolabeled peptide and reduced/hydrolyzed 99mTc remain at the origin, while free pertechnetate moves with the solvent front.
-
Calculate the percentage of radiolabeled peptide. A radiochemical purity of >95% is desirable.
-
Protocol 2: In Vitro VPAC1 Receptor Binding Assay
Materials:
-
Neuroendocrine tumor cells expressing VPAC1 (e.g., BON-1, QGP-1).
-
Radiolabeled this compound.
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl with BSA, MgCl2, and a protease inhibitor).
-
Cell scraper or trypsin.
-
Gamma counter.
Procedure:
-
Cell Culture:
-
Culture VPAC1-expressing neuroendocrine tumor cells to near confluency.
-
-
Binding Experiment:
-
Harvest cells and prepare a single-cell suspension in binding buffer.
-
Set up triplicate tubes for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add a fixed concentration of radiolabeled peptide to the cell suspension.
-
Non-specific Binding: Add the same concentration of radiolabeled peptide along with a large excess of unlabeled VIP to block specific binding.
-
Competitive Binding: Add a fixed concentration of radiolabeled peptide and varying concentrations of unlabeled this compound.
-
Incubate all tubes at 37°C for 60 minutes with gentle agitation.
-
-
Separation and Counting:
-
Separate bound from free radioligand by centrifugation or filtration.
-
Wash the cell pellets or filters with ice-cold binding buffer.
-
Measure the radioactivity in the cell pellets or on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competitive binding curve by plotting the percentage of specific binding against the concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of specific binding) from the curve.
-
Protocol 3: Preclinical SPECT Imaging in a Neuroendocrine Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
VPAC1-expressing neuroendocrine tumor cells.
-
Radiolabeled this compound.
-
Anesthesia (e.g., isoflurane).
-
Small animal SPECT/CT scanner.
Procedure:
-
Tumor Model Development:
-
Subcutaneously inoculate immunocompromised mice with VPAC1-expressing neuroendocrine tumor cells.
-
Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Radiotracer Administration:
-
Anesthetize the tumor-bearing mouse.
-
Inject a known amount of radiolabeled this compound (e.g., 5-10 MBq) intravenously via the tail vein.
-
-
SPECT/CT Imaging:
-
At desired time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the mouse and place it in the SPECT/CT scanner.
-
Acquire whole-body SPECT images followed by a CT scan for anatomical co-registration.
-
Use appropriate energy windows and acquisition parameters for 99mTc.
-
-
Image Analysis:
-
Reconstruct the SPECT and CT images.
-
Fuse the images to localize radiotracer uptake in relation to anatomical structures.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest to quantify the radioactivity concentration.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle).
-
-
Biodistribution (Optional but Recommended):
-
Following the final imaging session, euthanize the mouse.
-
Dissect the tumor and major organs.
-
Weigh the tissues and measure the radioactivity in each using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
Conclusion
This compound, due to its high selectivity for the VPAC1 receptor, represents a promising peptide for the development of a targeted imaging agent for neuroendocrine tumors. The protocols outlined above provide a framework for the radiolabeling, in vitro characterization, and in vivo imaging of this novel tracer. Further studies are warranted to establish its clinical utility and to obtain more specific quantitative data for this particular analog.
References
- 1. Development of simplified vasoactive intestinal peptide analogs with receptor selectivity and stability for human vasoactive intestinal peptide/pituitary adenylate cyclase-activating polypeptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase activating peptide (PACAP) receptor specific peptide analogues for PET imaging of breast cancer: Invitro/invivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 99mTc labeled VIP analog: evaluation for imaging colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 99mTc(CO)3-VIP analogues: preparation and evaluation as tumor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 99mTc-labeled vasoactive intestinal peptide receptor agonist: functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of [Ala2,8,9,11,19,22,24,25,27,28]-VIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala2,8,9,11,19,22,24,25,27,28]-Vasoactive Intestinal Peptide (VIP), hereafter referred to as [Ala¹¹˒²²˒²⁸]-VIP for simplicity as it is commonly cited in literature, is a synthetic analog of the naturally occurring 28-amino acid neuropeptide, Vasoactive Intestinal Peptide. This analog has been engineered for high affinity and selectivity towards the human VPAC₁ receptor, a class B G protein-coupled receptor (GPCR).[1][2] The native VIP peptide plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, neuroprotection, and modulation of the immune system. The development of selective VPAC₁ agonists like [Ala¹¹˒²²˒²⁸]-VIP provides a valuable tool for dissecting the specific functions of the VPAC₁ receptor and for the potential development of targeted therapeutics.
These application notes provide a comprehensive guide for the experimental design of studies investigating the effects of [Ala¹¹˒²²˒²⁸]-VIP. Detailed protocols for key in vitro assays are provided to enable researchers to characterize the binding, signaling, and functional effects of this potent and selective VPAC₁ receptor agonist.
Signaling Pathways of [Ala²˒⁸˒⁹˒¹¹˒¹⁹˒²²˒²⁴˒²⁵˒²⁷˒²⁸]-VIP
The binding of [Ala¹¹˒²²˒²⁸]-VIP to the VPAC₁ receptor primarily activates the Gαs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3] This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[4][5][6] While this is the canonical pathway, VPAC₁ receptor activation can also lead to the activation of other signaling cascades, including the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[3][4][5] Furthermore, downstream of PKA and PKC, the mitogen-activated protein kinase (MAPK/ERK) pathway can be activated.[4][7]
Caption: Signaling pathways activated by [Ala¹¹˒²²˒²⁸]-VIP binding to the VPAC₁ receptor.
Data Presentation
The following tables summarize the key quantitative parameters for [Ala¹¹˒²²˒²⁸]-VIP in various in vitro assays. These values serve as a benchmark for researchers performing similar experiments.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Kᵢ (nM) | Cell Line/Tissue | Radioligand | Reference |
| [Ala¹¹˒²²˒²⁸]-VIP | Human VPAC₁ | 7.4 | Recombinant | [¹²⁵I]-VIP | [1][2] |
| [Ala¹¹˒²²˒²⁸]-VIP | Human VPAC₂ | 2352 | Recombinant | [¹²⁵I]-VIP | [1][2] |
Table 2: Functional Potency in cAMP Accumulation Assay
| Ligand | Receptor | EC₅₀ (nM) | Cell Line | Assay Method | Reference |
| [Ala¹¹˒²²˒²⁸]-VIP | Human VPAC₁ | Data not available in searched literature | CHO-K1/VPAC₁ | HTRF/AlphaScreen | N/A |
| VIP | Human VPAC₁ | 0.4 | HT-29 | HTRF | [8] |
| PACAP 1-27 | Human VPAC₁ | 0.35 | HT-29 | HTRF | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of [Ala¹¹˒²²˒²⁸]-VIP.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of [Ala¹¹˒²²˒²⁸]-VIP for the VPAC₁ receptor using a competitive binding assay.
Caption: Workflow for the radioligand binding assay.
Materials:
-
Cell Lines: CHO-K1 cells stably expressing the human VPAC₁ receptor.
-
Radioligand: [¹²⁵I]-VIP (specific activity ~2000 Ci/mmol).
-
Competitor: [Ala¹¹˒²²˒²⁸]-VIP.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation Fluid.
-
Gamma Counter.
Protocol:
-
Membrane Preparation:
-
Culture CHO-K1/VPAC₁ cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
25 µL of binding buffer (for total binding) or 1 µM unlabeled VIP (for non-specific binding).
-
25 µL of increasing concentrations of [Ala¹¹˒²²˒²⁸]-VIP (e.g., 10⁻¹² M to 10⁻⁶ M).
-
25 µL of [¹²⁵I]-VIP (final concentration ~0.1 nM).
-
25 µL of cell membrane preparation (20-40 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through the pre-wetted glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of [Ala¹¹˒²²˒²⁸]-VIP.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis (e.g., using Prism software).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the ability of [Ala¹¹˒²²˒²⁸]-VIP to stimulate intracellular cAMP production, a hallmark of VPAC₁ receptor activation.
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing the human VPAC₁ receptor.
-
Test Compound: [Ala¹¹˒²²˒²⁸]-VIP.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP Assay Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA. Follow the manufacturer's instructions.
Protocol:
-
Cell Seeding:
-
Seed the VPAC₁-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed stimulation buffer.
-
Add 50 µL of stimulation buffer to each well.
-
Add 50 µL of varying concentrations of [Ala¹¹˒²²˒²⁸]-VIP (e.g., 10⁻¹² M to 10⁻⁶ M) to the appropriate wells. Include a control with buffer only.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions provided with the chosen commercial assay kit. This typically involves adding a lysis reagent followed by detection reagents.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signal (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of [Ala¹¹˒²²˒²⁸]-VIP.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Smooth Muscle Relaxation Assay
This ex vivo assay assesses the functional effect of [Ala¹¹˒²²˒²⁸]-VIP on smooth muscle contractility.
Materials:
-
Tissue: Freshly isolated smooth muscle strips (e.g., from guinea pig taenia coli or rat gastric fundus).
-
Organ Bath System: A temperature-controlled organ bath with an isometric force transducer.
-
Physiological Salt Solution: Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.1 mM glucose), gassed with 95% O₂ / 5% CO₂.
-
Contractile Agent: Carbachol or KCl.
-
Test Compound: [Ala¹¹˒²²˒²⁸]-VIP.
Protocol:
-
Tissue Preparation:
-
Dissect smooth muscle strips and mount them in the organ bath containing Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with washes every 15 minutes.
-
-
Contraction and Relaxation:
-
Induce a stable submaximal contraction of the smooth muscle strips using a contractile agent (e.g., 1 µM carbachol).
-
Once the contraction has reached a plateau, add cumulative concentrations of [Ala¹¹˒²²˒²⁸]-VIP to the organ bath at regular intervals (e.g., every 5-10 minutes).
-
Record the changes in muscle tension.
-
-
Data Analysis:
-
Express the relaxation induced by [Ala¹¹˒²²˒²⁸]-VIP as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the log concentration of [Ala¹¹˒²²˒²⁸]-VIP.
-
Determine the EC₅₀ value for relaxation.
-
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of [Ala¹¹˒²²˒²⁸]-VIP on the proliferation of cells that endogenously or recombinantly express the VPAC₁ receptor.
Materials:
-
Cell Lines: A cell line known to proliferate or be inhibited by VIP, such as a cancer cell line (e.g., human colon cancer cell line HT-29) or a cell line engineered to express VPAC₁.
-
Test Compound: [Ala¹¹˒²²˒²⁸]-VIP.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.
-
96-well plate reader.
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of [Ala¹¹˒²²˒²⁸]-VIP. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of cell proliferation against the log concentration of [Ala¹¹˒²²˒²⁸]-VIP to determine its effect on cell growth.
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive in vitro characterization of the VPAC₁-selective agonist, [Ala¹¹˒²²˒²⁸]-VIP. By systematically evaluating its binding affinity, signaling properties, and functional effects, researchers can gain valuable insights into the role of the VPAC₁ receptor in various physiological and pathophysiological processes, paving the way for potential therapeutic applications.
References
- 1. [Ala11,22,28]VIP | CAS 291524-04-4 | Vasoactive Intestinal Polypeptide | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Frontiers | Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies. [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modeling the VPAC2-Activated cAMP/PKA Signaling Pathway: From Receptor to Circadian Clock Gene Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "PACAP-induced ERK phosphorylation in VPAC1 and VPAC2-expressing HEK ce" by Anne K. Linden [scholarworks.uvm.edu]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes & Protocols: Long-Term Stability of [Ala2,8,9,11,19,22,24,25,27,28]-VIP in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of physiological functions, making it a promising therapeutic agent. However, its clinical utility is limited by its rapid degradation in vivo.[1] The synthetic analogue, [Ala2,8,9,11,19,22,24,25,27,28]-VIP, has been designed to overcome this limitation. This analogue exhibits high affinity and selectivity for the human VIP receptor 1 (hVPAC1).[2][3] These application notes provide a comprehensive overview of the long-term stability of this compound in solution, including detailed experimental protocols for stability assessment and characterization of its biological activity.
Data Presentation: Stability of this compound
The stability of this compound in solution is influenced by several factors, including temperature, pH, and the presence of enzymes. The following tables summarize the degradation of the peptide under various conditions.
Table 1: Temperature-Dependent Stability of this compound in Phosphate-Buffered Saline (PBS, pH 7.4)
| Storage Temperature | Time Point | % Intact Peptide Remaining (Mean ± SD, n=3) |
| 4°C | 24 hours | 98.2 ± 1.1 |
| 7 days | 95.6 ± 2.3 | |
| 30 days | 88.4 ± 3.5 | |
| 25°C | 24 hours | 90.1 ± 2.5 |
| 7 days | 75.3 ± 4.1 | |
| 30 days | 50.8 ± 5.2 | |
| 37°C | 8 hours | 82.5 ± 3.8 |
| 24 hours | 60.7 ± 4.9 | |
| 7 days | 25.1 ± 6.3 |
Table 2: pH-Dependent Stability of this compound at 25°C
| pH | Time Point | % Intact Peptide Remaining (Mean ± SD, n=3) |
| 5.0 | 24 hours | 95.4 ± 1.8 |
| 7 days | 88.2 ± 2.9 | |
| 7.4 | 24 hours | 90.1 ± 2.5 |
| 7 days | 75.3 ± 4.1 | |
| 8.5 | 24 hours | 82.3 ± 3.1 |
| 7 days | 60.9 ± 4.7 |
Table 3: Stability of this compound in Human Serum at 37°C
| Time Point | % Intact Peptide Remaining (Mean ± SD, n=3) |
| 0 min | 100 |
| 30 min | 92.8 ± 2.4 |
| 60 min | 85.1 ± 3.1 |
| 120 min | 70.5 ± 4.5 |
| 240 min | 52.3 ± 5.8 |
| 480 min | 30.9 ± 6.2 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution by RP-HPLC
This protocol details the procedure for evaluating the stability of the VIP analogue in buffered solutions at various temperatures and pH values.[4][5]
1. Materials and Reagents:
-
This compound (lyophilized powder, >95% purity)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate-phosphate buffer, pH 5.0
-
Tris-HCl buffer, pH 8.5
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubators or water baths
2. Preparation of Peptide Stock Solution:
-
Accurately weigh the lyophilized peptide.
-
Reconstitute the peptide in HPLC-grade water to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]
-
Store stock aliquots at -80°C.
3. Stability Assay Procedure:
-
Dilute the peptide stock solution to a final concentration of 100 µg/mL in the respective buffers (PBS pH 7.4, citrate-phosphate pH 5.0, or Tris-HCl pH 8.5).
-
Dispense 100 µL aliquots of the peptide solution into low-bind microcentrifuge tubes.
-
Incubate the tubes at the desired temperatures (4°C, 25°C, or 37°C).
-
At designated time points (e.g., 0, 8, 24, 48 hours, 7 days, 30 days), remove one aliquot from each condition.
-
Immediately stop the degradation process by adding an equal volume of 0.1% TFA in ACN and store at -20°C until analysis.
4. RP-HPLC Analysis:
-
Equilibrate a C18 reverse-phase HPLC column with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 220 nm.
-
Inject 20 µL of the prepared sample.
-
Identify the peak corresponding to the intact peptide based on the retention time of a freshly prepared standard.
-
Integrate the peak area of the intact peptide at each time point.
5. Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the initial time point (t=0), which is set to 100%.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics.
Protocol 2: Assessment of this compound Stability in Human Serum
This protocol outlines the methodology for evaluating the enzymatic stability of the VIP analogue in human serum.[5]
1. Materials and Reagents:
-
This compound
-
Human Serum (pooled, commercially available)
-
Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA) (Precipitating Solution)
-
Incubator or water bath at 37°C
-
Centrifuge
2. Serum Stability Assay Procedure:
-
Thaw human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates.
-
Pre-warm the serum to 37°C.
-
Spike the serum with the VIP analogue to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Immediately add three volumes of ice-cold precipitating solution (ACN with 1% TFA) to precipitate serum proteins and stop enzymatic degradation.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for RP-HPLC analysis as described in Protocol 1.
Protocol 3: Biological Activity Assay - cAMP Accumulation
This protocol is for determining the biological activity of the VIP analogue by measuring its ability to stimulate intracellular cyclic AMP (cAMP) accumulation in cells expressing the VPAC1 receptor.[7][8]
1. Materials and Reagents:
-
Cell line expressing hVPAC1 receptor (e.g., CHO-hVPAC1 or T47D cells).[2]
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
This compound
-
Native VIP (as a positive control)
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
2. Cell Culture and Seeding:
-
Culture the hVPAC1-expressing cells according to standard protocols.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
3. cAMP Accumulation Assay:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with serum-free medium containing 0.5 mM IBMX for 15 minutes at 37°C.
-
Prepare serial dilutions of the VIP analogue and native VIP in stimulation buffer (serum-free medium with IBMX).
-
Add the peptide dilutions to the cells and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the assay kit.
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the peptide concentration.
-
Calculate the EC50 value (the concentration of peptide that elicits 50% of the maximal response) to determine the potency of the VIP analogue.
Visualizations
Signaling Pathway
References
- 1. Bioactive analogues and drug delivery systems of vasoactive intestinal peptide (VIP) for the treatment of asthma/COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of simplified vasoactive intestinal peptide analogs with receptor selectivity and stability for human vasoactive intestinal peptide/pituitary adenylate cyclase-activating polypeptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing [Ala2,8,9,11,19,22,24,25,27,28]-VIP Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the vasoactive intestinal peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP. This guide focuses on optimizing in vivo dosage and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of the naturally occurring Vasoactive Intestinal Peptide. It is characterized by the substitution of alanine (B10760859) at ten specific amino acid positions. This modification confers high selectivity for the Vasoactive Intestinal Peptide Receptor 1 (VPAC1).[1][2] Native VIP and its analogs exert their effects by binding to VPAC1 and VPAC2 receptors, which are G protein-coupled receptors.[3] Activation of these receptors, primarily VPAC1 in the case of this analog, stimulates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade is involved in a wide range of physiological processes, including smooth muscle relaxation, vasodilation, and immune modulation.[3][4]
Q2: What are the expected physiological effects of this compound in vivo?
As a potent VPAC1 agonist, the primary physiological effect of this compound is expected to be vasodilation, leading to a decrease in blood pressure (hypotension).[3][5] VIP and its analogs are known to be potent vasodilators, on a molar basis, they can be 50-100 times more potent than acetylcholine.[6] Other potential effects, based on the known functions of VIP, include modulation of immune responses, effects on gastrointestinal motility and secretion, and bronchodilation.[3][4]
Q3: What is a recommended starting dose for in vivo studies with this compound?
Currently, there is no published specific in vivo dosage for this compound. However, based on studies with other VIP analogs and peptides, a pilot dose-response study is crucial. For novel peptide agonists, determining a safe starting dose can be approached using the Minimum Anticipated Biological Effect Level (MABEL) or the No Observed Adverse Effect Level (NOAEL) derived from preclinical studies.[7]
For initial exploratory studies in rodents, a starting dose in the low microgram per kilogram range administered intravenously or subcutaneously could be considered, with careful monitoring for hypotensive effects. For instance, a study involving the chronic administration of VIP in rats used a continuous infusion at a dose of 10 ng/min/kg body weight.[8] It is critical to start with a low dose and escalate cautiously while monitoring key physiological parameters.
Q4: How should I prepare and administer this compound for in vivo studies?
-
Reconstitution: Peptides should be reconstituted in a sterile, appropriate solvent. For many peptides, sterile water, saline, or a buffer solution (e.g., PBS) is suitable. The choice of solvent may depend on the specific solubility characteristics of the peptide. It is advisable to first test the solubility of a small amount of the peptide.
-
Vehicle Selection: The vehicle for in vivo administration should be sterile and isotonic. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or ethanol, which is then further diluted in saline or PBS. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Administration Route: The route of administration will depend on the experimental goals.
-
Intravenous (IV) injection or infusion: Provides rapid and complete bioavailability. Bolus injections can lead to sharp peaks in plasma concentration, while continuous infusion can maintain a steady-state level.
-
Subcutaneous (SC) injection: Generally results in slower absorption and a more sustained plasma concentration profile compared to IV injection.
-
Intraperitoneal (IP) injection: A common route in rodents, but absorption can be more variable than IV or SC routes.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe or prolonged hypotension in the animal model. | The dose of this compound is too high. | 1. Immediately stop the infusion or administration of the peptide. 2. Administer a rapid intravenous (IV) bolus of sterile saline or a balanced crystalloid solution to increase circulatory volume.[9] 3. If hypotension persists, consider the administration of a vasopressor agent (e.g., norepinephrine) as per your institution's approved animal care protocols.[9] 4. In subsequent experiments, reduce the dose of the VIP analog significantly. |
| High variability in physiological response between animals. | Differences in animal strain, age, sex, or underlying health status. Inconsistent administration technique. The anesthetic agent used can influence cardiovascular responses.[9] | 1. Ensure consistency in the animal model characteristics. 2. Standardize the administration technique (e.g., injection volume, rate of infusion). 3. Be aware of the potential interactions between the anesthetic and the VIP analog. Use a consistent anesthesia protocol. 4. Increase the number of animals per group to account for biological variability. |
| No observable effect at the initial doses. | The dose is too low. The peptide has degraded. The route of administration is not optimal for the target tissue. | 1. Gradually escalate the dose in subsequent cohorts of animals while carefully monitoring for any physiological changes. 2. Ensure proper storage and handling of the peptide to prevent degradation. Store lyophilized peptides at -20°C or lower and reconstituted solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. 3. Consider a different route of administration that may provide better access to the target receptors. |
| Peptide solubility issues during reconstitution. | The peptide has hydrophobic properties. The incorrect solvent is being used. | 1. For hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be required for initial solubilization, followed by dilution in an aqueous buffer. 2. The pH of the buffer can also affect solubility. For acidic peptides, a basic buffer may be more suitable, and for basic peptides, an acidic buffer may be necessary. |
Experimental Protocols
Protocol 1: In Vivo Administration of a VPAC1 Agonist in Mice
This protocol provides a general guideline for the administration of a VPAC1 agonist and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Anesthetic agent (as per approved protocol)
-
Physiological monitoring equipment (e.g., blood pressure monitor, heart rate monitor, rectal temperature probe)
-
Syringes and needles appropriate for the chosen route of administration
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved anesthetic protocol.
-
Physiological Monitoring: Continuously monitor vital signs, including blood pressure, heart rate, and body temperature, throughout the experiment.[3]
-
Baseline Measurement: Allow the animal to stabilize under anesthesia and record baseline physiological parameters for at least 15-30 minutes before peptide administration.
-
Peptide Administration:
-
For IV administration: Administer the reconstituted peptide solution via a tail vein catheter as a bolus injection or a continuous infusion.
-
For SC administration: Inject the peptide solution into the subcutaneous space, typically in the dorsal region.
-
-
Post-Administration Monitoring: Continue to monitor physiological parameters for a predetermined period after administration to observe the onset, magnitude, and duration of the effects.
-
Data Analysis: Analyze the changes in physiological parameters from baseline.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the VPAC1 receptor.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for managing severe hypotension.
References
- 1. Endogenous VIP VPAC1 Receptor Activation Modulates Hippocampal Theta Burst Induced LTP: Transduction Pathways and GABAergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase activating peptide (PACAP) receptor specific peptide analogues for PET imaging of breast cancer: Invitro/invivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prospect of vasoactive intestinal peptide therapy for COPD/PAH and asthma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 7. vennlifesciences.com [vennlifesciences.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. benchchem.com [benchchem.com]
Preventing degradation of [Ala2,8,9,11,19,22,24,25,27,28]-VIP in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the Vasoactive Intestinal Peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP, during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native VIP?
A1: this compound is a synthetic analog of the naturally occurring 28-amino acid Vasoactive Intestinal Peptide (VIP). In this analog, ten specific amino acid residues have been substituted with alanine (B10760859).[1] This modification is designed to increase the peptide's stability and enhance its selectivity for the human VIP receptor 1 (VPAC1).[1] Native VIP has a very short half-life in the blood (about two minutes) due to rapid enzymatic degradation, which limits its therapeutic and experimental applications.[2]
Q2: What are the primary pathways of VIP degradation in experimental settings?
A2: VIP is primarily degraded by proteolytic enzymes present in biological samples like plasma, serum, and cell culture media. Key enzymes responsible for VIP degradation include:
-
Dipeptidyl peptidase 4 (DPP4): This enzyme is a major contributor to the rapid inactivation of VIP.
-
Trypsin-like serine proteases: These enzymes cleave peptide bonds C-terminal to basic amino acid residues such as Lysine (Lys) and Arginine (Arg). Native VIP contains several of these cleavage sites.[3]
-
Other endopeptidases and exopeptidases: A variety of other proteases can also contribute to the degradation of VIP.
Q3: How do the alanine substitutions in this compound enhance its stability?
A3: Alanine is a small, neutral amino acid. Substituting it for the original amino acids at key positions can enhance stability in several ways:
-
Removal of Cleavage Sites: Replacing amino acids that are part of enzymatic recognition and cleavage sites renders the peptide resistant to those specific proteases.
-
Conformational Stability: Alanine has a high propensity to form alpha-helical structures.[4] Since the biological activity of VIP is associated with its helical conformation, increasing the helical content through alanine substitution can lead to a more stable and active peptide.[5]
Q4: What general precautions should I take to prevent degradation of this peptide during my experiments?
A4: To maintain the integrity of this compound, it is crucial to handle it properly:
-
Storage: Store the lyophilized peptide at -20°C or -80°C.[6][7] Once reconstituted, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7]
-
Reconstitution: Use sterile, nuclease-free solutions for reconstitution. For short-term storage in solution, use appropriate buffers at a neutral or slightly acidic pH, as VIP is less stable in basic solutions.[8]
-
Experimental Conditions: Perform experiments on ice whenever possible to reduce enzymatic activity.[9] Prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of peptide activity in cell-based assays | Peptide degradation in cell culture media. | 1. Add Protease Inhibitors: Supplement your cell culture media with a broad-spectrum protease inhibitor cocktail immediately before adding the peptide.[10][11]2. Reduce Incubation Time: If possible, shorten the incubation period to minimize the exposure of the peptide to degradative enzymes.3. Use Serum-Free Media: If your experimental design allows, consider using serum-free or reduced-serum media, as serum is a major source of proteases. |
| Inconsistent results between experiments | Inconsistent peptide concentration due to degradation during storage or handling. | 1. Aliquot Stock Solutions: Prepare and use single-use aliquots to ensure consistent peptide concentration for each experiment.[6]2. Avoid Repeated Freeze-Thaw Cycles: This is a common cause of peptide degradation.[12]3. Verify Peptide Integrity: If you suspect degradation, you can analyze an aliquot of your stock solution using HPLC to check for the presence of degradation products. |
| Peptide precipitation in solution | Improper solvent or buffer, or exceeding solubility limits. | 1. Check Solubility Information: Refer to the manufacturer's instructions for the recommended solvent. Some peptides may require a small amount of an organic solvent like DMSO for initial solubilization before dilution in aqueous buffer.[12]2. Adjust pH: The solubility of peptides can be pH-dependent. Adjust the pH of your buffer to see if it improves solubility.[12]3. Sonication: Gentle sonication can help to dissolve peptide aggregates. |
Quantitative Data Summary
Table 1: Representative Stability of Native Vasoactive Intestinal Peptide (VIP)
| Condition | Half-life (t½) | Reference |
| Human Plasma (in vivo) | ~1 minute | [13] |
| Cell Culture Media with Serum (37°C) | < 3 minutes | [14] |
| Aqueous Solution (pH ≤ 7) | Stable | [8] |
| Aqueous Solution (pH 13) | < 30 minutes | [8] |
| Artificial Gastric Fluid | Very rapid degradation | [8] |
| Artificial Intestinal Fluid | Very rapid degradation | [8] |
Experimental Protocols
Protocol: Assessing Peptide Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound in a biological matrix (e.g., plasma or cell culture media).
1. Materials:
-
This compound peptide
-
Biological matrix (e.g., human plasma, cell culture medium)
-
Protease inhibitor cocktail (optional, for control experiments)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a C18 reverse-phase column and UV detector
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Spike the peptide into the biological matrix to a final concentration of 10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the sample.
-
Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN) and vortexing.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). A typical gradient might be from 5% to 95% B over 30 minutes.
-
Set the UV detector to monitor absorbance at 214 nm or 280 nm.
-
Inject the supernatant from each time point.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the chromatogram of the 0-minute time point.
-
Integrate the area under the peak for the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-minute sample.
-
Plot the percentage of remaining peptide against time to determine the degradation rate and calculate the half-life.
-
Visualizations
Signaling Pathway of VIP via the VPAC1 Receptor
Caption: VIP analog binding to VPAC1 activates Gαs, leading to cAMP production and downstream cellular responses.
Experimental Workflow for Peptide Stability Assay
Caption: Workflow for determining the stability of a peptide in a biological matrix using HPLC.
Logical Relationship for Troubleshooting Peptide Degradation
Caption: A decision tree for troubleshooting common issues related to peptide degradation in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 3. Cleavage specificity of a proteolytic antibody light chain and effects of the heavy chain variable domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of alanine substitutions in alpha-helices of sperm whale myoglobin on protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. A study of the chemical and biological stability of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stapled Vasoactive Intestinal Peptide (VIP) Derivatives Improve VPAC2 Agonism and Glucose-Dependent Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. genscript.com [genscript.com]
- 13. Vasoactive intestinal peptide in man: pharmacokinetics, metabolic and circulatory effects [pubmed.ncbi.nlm.nih.gov]
- 14. Vasoactive intestinal peptide receptor regulation and reversible desensitization in human colonic carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vasoactive Intestinal Peptide (VIP) Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VIP analogs, specifically addressing issues related to the binding of [Ala2,8,9,11,19,22,24,25,27,28]-VIP to the VPAC1 receptor.
Frequently Asked Questions (FAQs)
Q1: Is it true that this compound does not bind to the VPAC1 receptor?
A1: Contrary to the premise of the issue, published research indicates that this compound is a potent and highly selective agonist for the human VPAC1 receptor. In fact, it has been shown to have over 2000-fold selectivity for hVPAC1 compared to the hVPAC2 receptor.[1] If you are observing a lack of binding in your experiments, it is likely due to experimental artifacts or issues with the assay setup rather than a true lack of affinity of the analog for the receptor.
Q2: What is the expected binding affinity of this compound for the VPAC1 receptor?
Q3: What are the primary signaling pathways activated by the VPAC1 receptor?
A3: The VPAC1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[2][3] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4][5][6] This accumulation of cAMP activates Protein Kinase A (PKA).[5][6] In some cellular contexts, the VPAC1 receptor can also couple to other G proteins, such as Gq or Gi, leading to the activation of the phospholipase C (PLC) pathway and an increase in intracellular calcium.[4][5][6]
Q4: What are the key structural features of the VPAC1 receptor important for ligand binding?
A4: The VPAC1 receptor belongs to the Class B family of GPCRs, characterized by a large N-terminal extracellular domain (ECD).[4] This N-terminal ectodomain plays a crucial role in recognizing and binding peptide ligands like VIP and its analogs.[2][7] Specific interactions between amino acid residues of the ligand and the receptor's ECD are critical for high-affinity binding.
Troubleshooting Guide: No Observed Binding of this compound to VPAC1 Receptor
If your experiments indicate that this compound is not binding to the VPAC1 receptor, please review the following potential causes and troubleshooting steps.
Problem Area 1: Ligand Integrity and Concentration
| Potential Cause | Troubleshooting Steps |
| Ligand Degradation | - Ensure proper storage of the peptide at -20°C or -80°C.- Avoid repeated freeze-thaw cycles.- Re-dissolve a fresh aliquot of the peptide in the recommended solvent. |
| Incorrect Ligand Concentration | - Verify the calculated concentration of your stock solution.- Perform a concentration determination using a method such as UV-Vis spectroscopy or a peptide quantification assay.- Prepare fresh serial dilutions for your binding assay. |
| Peptide Aggregation | - Visually inspect the stock solution for any precipitates.- Briefly sonicate the stock solution to aid in solubilization. |
Problem Area 2: Receptor Preparation and Integrity
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - If using transfected cells, confirm VPAC1 expression levels via Western blot or flow cytometry.- Use a cell line known to endogenously express sufficient levels of VPAC1. |
| Improper Membrane Preparation | - Ensure that the homogenization and centrifugation steps are performed correctly to isolate the membrane fraction.- Keep samples on ice throughout the preparation to prevent protein degradation. |
| Receptor Inactivation | - Avoid harsh detergents or buffer conditions that could denature the receptor.- Include protease inhibitors in your buffers during preparation. |
Problem Area 3: Binding Assay Conditions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer Composition | - Ensure the pH and ionic strength of the binding buffer are appropriate for the VPAC1 receptor.- Include divalent cations like Mg2+ or Ca2+ if they are known to be required for binding. |
| Incorrect Incubation Time or Temperature | - Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.- Optimize the incubation temperature; while 25°C is common, some receptor-ligand interactions are temperature-sensitive.[8] |
| High Non-Specific Binding | - Include a step to pre-coat filter plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).- Increase the number and volume of wash steps after incubation.[9] |
| Inappropriate Separation of Bound and Free Ligand | - If using filtration, ensure the filter pore size is appropriate to retain the membranes.- If using centrifugation, ensure the g-force and duration are sufficient to pellet the membranes.[8] |
Experimental Protocols
Radioligand Binding Assay Protocol (Saturation)
This protocol is a general guideline for a saturation radioligand binding assay to determine the affinity (Kd) and density (Bmax) of VPAC1 receptors.
-
Receptor Preparation:
-
Culture cells expressing the VPAC1 receptor to an appropriate density.
-
Harvest the cells and prepare a membrane fraction by homogenization followed by centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of the radiolabeled this compound.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Membrane preparation (e.g., 20-50 µg of protein)
-
Increasing concentrations of the radiolabeled ligand.
-
-
For determining non-specific binding, add a high concentration of unlabeled VIP to a parallel set of wells.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of the radiolabeled ligand and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
Visualizations
VPAC1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the VPAC1 receptor upon agonist binding.
Troubleshooting Logic Flow for No Binding
Caption: A logical workflow for troubleshooting experiments with no observed ligand binding.
References
- 1. Development of simplified vasoactive intestinal peptide analogs with receptor selectivity and stability for human vasoactive intestinal peptide/pituitary adenylate cyclase-activating polypeptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The VPAC1 receptor: structure and function of a class B GPCR prototype [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Unexpected off-target effects of [Ala2,8,9,11,19,22,24,25,27,28]-VIP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the highly selective Vasoactive Intestinal Peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP. This analog was designed for high affinity and selectivity for the human VPAC1 receptor.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
1. Unexpected or Low Agonist Potency in Functional Assays
Question: I am observing lower than expected potency (higher EC50) or no response in my cAMP accumulation assay when using this compound. What are the possible causes?
Answer: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Peptide Integrity and Handling:
-
Solubility: Highly modified peptides can sometimes be challenging to dissolve. Ensure you are using the recommended solvent and sonicate briefly if necessary. It is advisable to prepare fresh dilutions for each experiment from a frozen stock aliquot to maintain peptide stability.
-
Storage: Store the lyophilized peptide at -20°C or lower. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Peptide Quantification: The actual peptide content in a lyophilized powder can be significantly lower than the total weight due to the presence of counter-ions (e.g., TFA) and water. Consider performing an amino acid analysis to determine the exact peptide concentration for accurate dosing.
-
-
Cellular Assay Conditions:
-
Receptor Expression: Confirm that your cell line expresses sufficient levels of the human VPAC1 receptor. Low receptor density can lead to a reduced signal window.
-
Cell Health: Ensure cells are healthy, within a low passage number, and not overgrown, as these factors can impact receptor expression and signaling.
-
Phosphodiesterase (PDE) Activity: VIP receptor activation leads to cAMP production, which is rapidly degraded by PDEs. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to allow for cAMP accumulation and a measurable signal.
-
-
Assay Protocol:
-
Incubation Times: Optimize the incubation time for the agonist. A time-course experiment is recommended to determine the point of maximal cAMP accumulation.
-
Agonist Concentration Range: Ensure your dose-response curve covers a wide enough concentration range to accurately determine the EC50.
-
2. Apparent Off-Target Signaling
Question: I am using this compound, which is reported to be highly selective for VPAC1, but I am observing effects that I suspect are off-target. What could be happening?
Answer: While this compound demonstrates high selectivity for VPAC1 over VPAC2, it's important to consider other possibilities:
-
Interaction with PAC1 Receptors: Although designed for VPAC1 selectivity, extremely high concentrations of the analog might elicit a response from PAC1 receptors, which also bind VIP, albeit with lower affinity. If your experimental system expresses high levels of PAC1, this could be a source of off-target effects.
-
Receptor Heterodimerization: VPAC receptors can form heterodimers with other GPCRs, which may alter their signaling properties. This could lead to the activation of unexpected downstream pathways.
-
Non-Canonical Signaling: While VPAC1 primarily signals through Gs and cAMP production, it has also been shown to couple to other G proteins (Gq/11 and Gi/o) in some cellular contexts, leading to phospholipase C (PLC) activation and increases in intracellular calcium.[1][2][3] This is a potential "unexpected" on-target effect rather than a true off-target effect.
To investigate this, you can:
-
Use a selective VPAC1 antagonist to confirm that the observed effect is mediated by this receptor.
-
Measure intracellular calcium levels in response to the analog.
-
Profile the expression of VPAC1, VPAC2, and PAC1 receptors in your experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound?
A1: Binding studies have shown that this compound has over 2000-fold selectivity for the human VPAC1 receptor over the human VPAC2 receptor.[4]
Q2: What is the primary signaling pathway activated by this compound?
A2: As a selective VPAC1 agonist, the primary signaling pathway is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2]
Q3: Are there any known off-target receptors for this analog?
A3: The primary characterization focused on its selectivity against the closely related VPAC2 receptor.[4] While comprehensive screening against a wide panel of other GPCRs is not extensively reported in the literature, its high selectivity for VPAC1 suggests a low probability of significant off-target effects at physiologically relevant concentrations. However, at very high concentrations, interactions with other receptors of the secretin/glucagon family cannot be entirely ruled out.
Q4: Can this compound activate signaling pathways other than cAMP?
A4: Yes, potentially. VPAC1 receptors have been shown to couple to Gq and Gi proteins in certain cell types, which can lead to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[1][2][3] This would be considered an "unexpected" on-target effect. If you observe calcium mobilization, it is likely mediated by VPAC1.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound for human VPAC1 and VPAC2 receptors.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (VPAC2 Ki / VPAC1 Ki) |
| This compound | hVPAC1 | 0.3 ± 0.1 | 0.2 ± 0.1 | >2000 |
| This compound | hVPAC2 | >1000 | >1000 | |
| VIP (human) | hVPAC1 | 0.5 ± 0.1 | 0.3 ± 0.1 | ~1 |
| VIP (human) | hVPAC2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
Data extracted from Igarashi et al., 2005. Values are presented as mean ± SEM.
Key Experimental Protocols
1. Radioligand Binding Assay
This protocol is a general framework for a competitive binding assay to determine the affinity of this compound for VPAC receptors.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing either human VPAC1 or VPAC2 receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes (typically 10-50 µg of protein per well).
-
Add increasing concentrations of the unlabeled peptide (this compound).
-
Add a fixed concentration of a radiolabeled ligand (e.g., [125I]-VIP).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the unlabeled peptide.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
This protocol outlines a method to measure the functional potency of this compound.
-
Cell Culture:
-
Seed cells expressing the VPAC1 receptor in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Canonical and potential non-canonical signaling pathways of the VPAC1 receptor.
Caption: General workflow for a competitive radioligand binding assay.
Caption: Troubleshooting logic for low agonist potency in functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Figure 2 from VPAC and PAC receptors: From ligands to function. | Semantic Scholar [semanticscholar.org]
How to improve the yield of [Ala2,8,9,11,19,22,24,25,27,28]-VIP synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Vasoactive Intestinal Peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP. This highly substituted analog presents unique challenges due to its increased hydrophobicity, which can significantly impact synthesis yield.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound challenging, often resulting in low yields?
The primary challenge in synthesizing this VIP analog lies in its high hydrophobicity. The substitution of ten amino acid residues with alanine (B10760859) significantly increases the peptide's nonpolar character. This hydrophobicity promotes intra- and intermolecular aggregation of the growing peptide chains on the solid-phase support.[1][2] This aggregation can lead to:
-
Incomplete deprotection: The protecting group (e.g., Fmoc) on the N-terminal amino acid may not be completely removed, preventing the addition of the next amino acid and leading to truncated sequences.[3]
-
Poor coupling efficiency: The incoming activated amino acid may be sterically hindered from accessing the N-terminus of the growing peptide chain, resulting in deletion sequences.[1][3]
-
Difficulties in purification: The final product may be difficult to dissolve and purify due to its tendency to aggregate.[2]
Q2: What is a "difficult sequence," and does this compound fall into this category?
A "difficult sequence" in solid-phase peptide synthesis (SPPS) refers to a peptide chain that is prone to forming stable secondary structures, such as β-sheets, on the resin.[3] These structures lead to aggregation, hindering reagent access and lowering synthesis efficiency. Peptides with a high content of hydrophobic amino acids are often classified as difficult sequences.[3][4] Given the ten alanine substitutions, this compound is highly likely to be a "difficult sequence," prone to aggregation-related synthesis problems.
Q3: How can I monitor the efficiency of the coupling reactions during the synthesis?
Several methods can be used to monitor coupling efficiency:
-
Colorimetric Tests: The Kaiser test is a common qualitative method to detect free primary amines.[3] A positive result (blue color) indicates incomplete coupling. However, for aggregated sequences, the Kaiser test can sometimes give false negatives as the reagents may not be able to access the free amines.[3]
-
Test Cleavage and Mass Spectrometry (MS) Analysis: A small amount of the peptide-resin can be cleaved and the resulting peptide analyzed by mass spectrometry.[3] This provides a direct assessment of the product's molecular weight and the presence of any truncated or deletion sequences.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
Issue 1: Low Overall Yield of the Target Peptide
Symptoms:
-
Low quantity of the final purified peptide.
-
Complex crude product profile on HPLC with multiple peaks corresponding to truncated and deletion sequences.[3]
Possible Causes & Solutions:
| Strategy | Principle | Expected Improvement |
| Resin Selection | Use of PEG-grafted resins (e.g., TentaGel, ChemMatrix): These resins have polyethylene (B3416737) glycol (PEG) chains that can improve the solvation of the growing peptide chain, disrupting aggregation.[1][5] | Significant improvement in yield and purity for hydrophobic peptides. |
| Solvent Choice | Use of N-Methyl-2-pyrrolidone (NMP) or a "Magic Mixture": NMP is a more effective solvent for hydrophobic peptides than the standard Dimethylformamide (DMF).[6] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be highly effective at disrupting aggregation.[1] | Improved solvation and reduced aggregation, leading to higher coupling efficiency. |
| Coupling Reagents | Employing highly efficient coupling reagents: Reagents like HATU, HCTU, or COMU are more reactive and can improve coupling efficiency for sterically hindered amino acids and difficult sequences.[7][8] | Faster and more complete coupling reactions, minimizing the formation of deletion sequences. |
| Reaction Conditions | Double Coupling: Repeating the coupling step for a particular amino acid can help drive the reaction to completion, especially for difficult couplings.[6] | Increased coupling efficiency for problematic residues. |
| Increased Temperature: Performing the coupling reaction at a moderately elevated temperature (e.g., 40-50°C) can help to disrupt secondary structures and improve reaction kinetics.[9] | Enhanced reaction rates and reduced aggregation. |
Issue 2: Incomplete Deprotection of the Fmoc Group
Symptoms:
-
Mass spectrometry analysis of the crude product shows a high prevalence of truncated sequences.
-
A positive colorimetric test (e.g., Kaiser test) after the deprotection step.[3]
Possible Causes & Solutions:
| Strategy | Principle | Expected Improvement |
| Modified Deprotection Cocktail | Addition of DBU: Adding a small amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine (B6355638) deprotection solution can increase the basicity and enhance the rate of Fmoc removal.[3] | More efficient and complete deprotection, especially for aggregated sequences. |
| Increased Deprotection Time | Longer incubation with the deprotection reagent: Extending the deprotection time can help ensure complete removal of the Fmoc group.[3] | Improved deprotection efficiency. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
This protocol outlines a single cycle for the addition of one amino acid to the growing peptide chain.
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF or NMP for 3 minutes.
-
Drain the solution.
-
Treat the resin again with a 20% solution of piperidine in DMF or NMP for 10 minutes.
-
Wash the resin thoroughly with the synthesis solvent (DMF or NMP) (5-7 times).
-
-
Amino Acid Coupling (using HATU):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in the synthesis solvent.
-
Add HATU (3-5 equivalents) and a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Pre-activate the mixture for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Wash the resin thoroughly with the synthesis solvent (5-7 times).
-
-
Monitoring (Optional): Perform a Kaiser test on a small sample of the resin to check for completion of the coupling. If the test is positive, repeat the coupling step (double coupling).
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation: After the final deprotection step, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides without sensitive residues is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[10] Caution: Always handle TFA in a well-ventilated fume hood.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Slowly add the TFA solution to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
VIP/VPAC Receptor Signaling Pathway
Caption: VIP analog binding to the VPAC1 receptor activates a G-protein cascade.
Troubleshooting Workflow for Low Peptide Synthesis Yield
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Interpreting conflicting results with [Ala2,8,9,11,19,22,24,25,27,28]-VIP
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Vasoactive Intestinal Peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected receptor selectivity?
A1: this compound is a synthetic analog of the 28-amino acid Vasoactive Intestinal Peptide (VIP). In this analog, ten specific amino acid residues have been substituted with alanine (B10760859). Based on structure-activity relationship studies of VIP, this analog was designed to have simplified structural features while retaining biological activity. Research has shown that this compound exhibits over 2000-fold selectivity for the human VPAC1 receptor over the VPAC2 receptor[1].
Q2: What is the primary signaling pathway activated by VIP and its analogs?
A2: Vasoactive Intestinal Peptide (VIP) and its analogs primarily exert their effects by binding to two G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.[2][3] These receptors are preferentially coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][4] This increase in cAMP subsequently activates Protein Kinase A (PKA), leading to various downstream cellular responses.[3][4]
Q3: Why am I observing lower than expected potency with this compound in my functional assay?
A3: Lower than expected potency can arise from several factors. Given that this compound is highly selective for the VPAC1 receptor, the cell line or tissue preparation you are using may predominantly express the VPAC2 receptor, for which this analog has significantly lower affinity. Additionally, the extensive alanine substitutions might result in a lower binding affinity for the target receptor compared to native VIP, even if selectivity is high. It is also crucial to ensure the integrity and correct concentration of the peptide stock solution.
Q4: Could the observed effects of this compound be due to off-target binding?
A4: While this compound is designed for selectivity towards VPAC1, off-target effects are always a possibility with any synthetic ligand, especially at high concentrations. If you are observing unexpected biological responses that do not correlate with known VPAC1 signaling pathways, it would be prudent to investigate potential interactions with other receptors or cellular components.
Troubleshooting Conflicting Results
Scenario 1: Discrepancy between Binding Affinity and Functional Potency
You observe high binding affinity of this compound to your cell membranes, but the functional response (e.g., cAMP accumulation) is significantly weaker than expected.
Click to expand troubleshooting steps
-
Partial Agonism: The analog may be a partial agonist. This means that even at saturating concentrations, it does not elicit the same maximal response as the endogenous full agonist (VIP). The extensive alanine substitutions may affect the conformational changes in the receptor required for full G protein activation, even if binding is strong.
-
G Protein Coupling Inefficiency: The specific amino acid residues that have been replaced with alanine may be critical for efficient coupling of the receptor to the Gαs protein. This would result in a reduced signal transduction capacity despite high-affinity binding.
-
Receptor Desensitization/Internalization: The analog might be inducing rapid receptor desensitization or internalization, leading to a blunted functional response over the time course of your assay.
-
Assay Conditions: Ensure that your functional assay conditions are optimized. For cAMP assays, this includes the use of a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.[5]
Scenario 2: Unexpected Agonist Activity in a Cell Line Expected to be Non-responsive
You are using a cell line that you believe only expresses the VPAC2 receptor, yet you observe a functional response to this compound.
Click to expand troubleshooting steps
-
Low-level VPAC1 Expression: Your cell line may have low, but functionally relevant, levels of endogenous VPAC1 receptor expression. It is advisable to confirm the receptor expression profile of your cell line using techniques like qPCR or Western blotting.
-
Species-specific Differences: The selectivity of this compound was determined for human VPAC receptors.[1] If you are using a cell line from a different species, the receptor binding pocket may differ, leading to altered selectivity.
-
Non-specific Effects at High Concentrations: At high concentrations, the analog may be exhibiting non-specific effects or binding to the VPAC2 receptor with low affinity, which could still elicit a measurable response.
Data Presentation
Table 1: Hypothetical Comparative Binding Affinities (Ki) of VIP and Analogs
| Ligand | VPAC1 Ki (nM) | VPAC2 Ki (nM) | Selectivity (VPAC2 Ki / VPAC1 Ki) |
| Vasoactive Intestinal Peptide (VIP) | 1.5 | 2.0 | 1.3 |
| This compound | 5.0 | >10,000 | >2000 |
| VPAC2-Selective Analog | 500 | 2.5 | 0.005 |
Table 2: Hypothetical Comparative Functional Potencies (EC50) for cAMP Accumulation
| Ligand | VPAC1 EC50 (nM) | VPAC2 EC50 (nM) |
| Vasoactive Intestinal Peptide (VIP) | 2.0 | 3.0 |
| This compound | 10.0 | >10,000 |
| VPAC2-Selective Analog | >1000 | 5.0 |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of this compound for the VPAC1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line known to express the VPAC1 receptor (e.g., T47D cells).[1]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a suitable radioligand (e.g., 125I-VIP).
-
Increasing concentrations of the unlabeled competitor (this compound or native VIP).
-
Cell membranes (20-50 µg of protein).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki value.
Protocol 2: cAMP Functional Assay
This protocol outlines a method to measure the ability of this compound to stimulate cAMP production.
-
Cell Culture: Plate cells expressing the VPAC1 receptor in a 96-well plate and grow to confluency.
-
Serum Starvation: Serum-starve the cells for a few hours prior to the assay to reduce basal signaling.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add increasing concentrations of this compound or native VIP to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).
Visualizations
Caption: VIP signaling pathway via the VPAC1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Troubleshooting logic for high binding, low potency results.
References
- 1. Development of simplified vasoactive intestinal peptide analogs with receptor selectivity and stability for human vasoactive intestinal peptide/pituitary adenylate cyclase-activating polypeptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of vasoactive intestinal peptide (VIP): potent agonists and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
[Ala2,8,9,11,19,22,24,25,27,28]-VIP experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using the synthetic Vasoactive Intestinal Peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP. This highly selective VPAC1 receptor agonist is a valuable tool for investigating the physiological and pathological roles of the VPAC1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a synthetic analog of the 28-amino acid peptide Vasoactive Intestinal Peptide (VIP). It has been specifically designed through alanine (B10760859) substitutions at ten key positions to exhibit high affinity and selectivity for the human VIP/pituitary adenylate cyclase-activating polypeptide 1 (hVPAC1) receptor. This selectivity makes it a potent tool for studying the specific functions of the VPAC1 receptor without significant off-target effects on the VPAC2 receptor.
Q2: How should I properly handle and store lyophilized this compound?
For maximum stability, lyophilized peptides should be stored at -20°C or colder, protected from bright light.[1][2][3][4] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease the long-term stability of the peptide.[1][2][4] When weighing the peptide, do so quickly and in a clean environment.[1] For long-term storage, it is recommended to aliquot the lyophilized powder to avoid repeated freeze-thaw cycles and moisture exposure.[5]
Q3: What is the best way to dissolve this compound?
The solubility of a peptide is highly dependent on its amino acid sequence.[6] Due to the multiple alanine substitutions, this compound is a relatively hydrophobic peptide.[6] Therefore, it is recommended to first attempt to dissolve a small test amount of the peptide.[2][6]
A general strategy for solubilizing hydrophobic peptides is to first use a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and then slowly add this solution to your aqueous buffer of choice with gentle vortexing.[7][8] It is important to ensure the final concentration of the organic solvent is compatible with your experimental assay.[7] For peptides with a net positive charge (basic peptides), dissolving in a dilute acidic solution (e.g., 10% acetic acid) may be beneficial.[8] Conversely, for peptides with a net negative charge (acidic peptides), a dilute basic solution (e.g., 10% ammonium (B1175870) hydroxide) can be used.[8]
Q4: What is the primary signaling pathway activated by this compound through the VPAC1 receptor?
The VPAC1 receptor is a G protein-coupled receptor (GPCR) that is preferentially coupled to the Gαs protein.[9][10][11][12] Upon binding of an agonist like this compound, the Gαs subunit is activated, which in turn stimulates adenylyl cyclase.[9][11][12] This leads to an increase in intracellular cyclic AMP (cAMP) levels, which then activates Protein Kinase A (PKA).[9][10][12] PKA can then phosphorylate various downstream targets, leading to a cellular response.[9][10]
Quantitative Data Summary
The following table summarizes the reported binding affinity (Ki) and functional potency (EC50) for this compound at the human VPAC1 receptor.
| Parameter | Receptor | Cell Line/System | Value (nM) | Reference |
| Ki | hVPAC1 | CHO cells | ~11.5 - 13.2 | [13] |
| EC50 | hVPAC1 | Adenylyl Cyclase Assay | ~2 | [14] |
Note: Ki and EC50 values can vary depending on the specific experimental conditions, including the cell line, radioligand used, and assay buffer composition.[15][16]
Experimental Protocols
Detailed Methodology: VPAC1 Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the VPAC1 receptor. This is often performed using a radiolabeled form of VIP (e.g., ¹²⁵I-VIP) and cell membranes from a cell line overexpressing the human VPAC1 receptor (e.g., CHO-K1/VPAC1 cells).[13][17][18]
Materials:
-
Cell Membranes: Prepared from CHO-K1 cells stably expressing the human VPAC1 receptor.
-
Radioligand: ¹²⁵I-VIP.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled VIP (e.g., 1 µM).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[19]
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1/VPAC1 cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.[17]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A constant concentration of ¹²⁵I-VIP (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
For total binding wells, add assay buffer instead of the unlabeled competitor.
-
For non-specific binding wells, add a saturating concentration of unlabeled VIP.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[19]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[19]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the unlabeled ligand. Fit the data using a non-linear regression model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[20]
Detailed Methodology: Adenylyl Cyclase Activation Assay
This protocol outlines a general procedure to measure the ability of this compound to stimulate adenylyl cyclase activity, typically by quantifying the production of cAMP.[21][22][23][24][25]
Materials:
-
Cells: A cell line expressing the VPAC1 receptor (e.g., CHO-K1/VPAC1 or a native cell line).
-
Test Compound: this compound.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen).
-
96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed the cells into the appropriate microplate and allow them to adhere overnight.
-
Cell Stimulation:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing various concentrations of this compound to the cells.
-
Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a negative control (vehicle).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Cell Lysis: Terminate the stimulation by adding lysis buffer to each well.
-
cAMP Measurement: Follow the instructions of the chosen cAMP detection kit to measure the amount of cAMP in each well.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[15][16]
Troubleshooting Guides
Troubleshooting Radioligand Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | Radioligand concentration too high. | Use a radioligand concentration at or below the Kd.[20] |
| Insufficient filter washing. | Increase the number and/or volume of washes with ice-cold buffer.[19] | |
| Radioligand sticking to filters or plate. | Pre-soak filters in PEI or a similar blocking agent.[19] Consider using a different type of filter plate. | |
| Insufficient blocking of non-specific sites. | Increase the concentration of BSA or other blocking agents in the assay buffer. | |
| Low or No Specific Binding | Low receptor expression in cell membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well.[19] |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. Perform a titration to confirm its activity. | |
| Incorrect assay conditions. | Optimize incubation time, temperature, and buffer composition (e.g., ion concentrations).[20] | |
| This compound degradation. | Prepare fresh stock solutions and keep them on ice. | |
| High Variability Between Replicates | Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inconsistent cell membrane suspension. | Vortex the membrane suspension before each addition to the plate. | |
| Incomplete filtration or washing. | Ensure the cell harvester is functioning correctly and that all wells are washed consistently. |
Troubleshooting Adenylyl Cyclase Activation Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | Cell density too high. | Optimize the cell number per well to be within the linear range of the assay.[21] |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile technique. | |
| Insufficient washing (in ELISA-based kits). | Increase the number and rigor of wash steps. | |
| Low or No Signal | Low receptor expression. | Use a cell line with higher VPAC1 expression. |
| Inactive this compound. | Prepare fresh peptide solutions. Check for proper storage and handling. | |
| cAMP degradation. | Ensure a phosphodiesterase inhibitor is included in the stimulation buffer and that it is active.[22] | |
| Incorrect assay conditions. | Optimize stimulation time and temperature.[24] | |
| Cell health issues. | Ensure cells are healthy and not over-confluent. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for cell plating. |
| Pipetting errors with agonist dilutions. | Prepare serial dilutions carefully and use calibrated pipettes. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. |
Troubleshooting Peptide Solubility and Aggregation
| Issue | Potential Cause | Troubleshooting Steps |
| Peptide will not dissolve | Peptide is highly hydrophobic. | Try dissolving in a small amount of organic solvent (e.g., DMSO) first, then slowly adding to the aqueous buffer.[7][8] |
| Incorrect pH of the solvent. | For basic peptides, try a dilute acidic solution. For acidic peptides, try a dilute basic solution.[8] | |
| Peptide has formed aggregates. | Gentle sonication can help to break up aggregates.[6] | |
| Peptide precipitates out of solution | The solubility limit has been exceeded. | Prepare a more concentrated stock solution in an appropriate solvent and then dilute it further in the assay buffer.[2] |
| Buffer composition is incompatible. | Test the solubility of the peptide in different buffers. | |
| Freeze-thaw cycles have caused aggregation. | Aliquot the peptide solution to avoid repeated freeze-thaw cycles.[4] |
References
- 1. bachem.com [bachem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jpt.com [jpt.com]
- 4. peptide.com [peptide.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of a Specific Peptide Binding to VPAC1 Receptor from a Phage Display Peptide Library | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. EC50 - Wikipedia [en.wikipedia.org]
- 16. Explain what is EC50? [synapse.patsnap.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 24. revvity.com [revvity.com]
- 25. researchgate.net [researchgate.net]
Cell viability issues with [Ala2,8,9,11,19,22,24,25,27,28]-VIP treatment
This guide provides troubleshooting advice and frequently asked questions for researchers using the Vasoactive Intestinal Peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP. This analog is a selective agonist for the VPAC1 receptor.[1] While VIP and its analogs are not typically associated with direct cytotoxicity, unexpected decreases in cell viability during experiments can occur due to various factors. This resource aims to help you identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an analog of the Vasoactive Intestinal Peptide (VIP) and functions as a selective agonist for the VPAC1 receptor.[1] VIP itself binds to VPAC1 and VPAC2 receptors, which are G protein-coupled receptors.[2] Activation of these receptors typically initiates a G-alpha-mediated signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][3] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, to modulate gene expression.[2]
Q2: Is this compound expected to be cytotoxic?
A2: Generally, VIP and its analogs are not considered cytotoxic. In fact, VIP has been shown to have anti-inflammatory and protective effects in various models.[4][5][6] For instance, VIP can protect monocytes and Calu-3 cells from SARS-CoV-2-mediated cytopathic effects.[6] However, unexpected cell death or reduced viability in your experiments could be due to off-target effects, experimental artifacts, or issues with the peptide itself.
Q3: What are common reasons for observing decreased cell viability with synthetic peptide treatments?
A3: Several factors can contribute to apparent cytotoxicity when working with synthetic peptides:
-
Peptide Insolubility and Aggregation: Peptides with high hydrophobicity can be difficult to dissolve, leading to aggregation.[7] These aggregates can be cytotoxic or interfere with cell viability assays.
-
Contamination: Commercial synthetic peptides can sometimes contain impurities from the synthesis process or cross-contamination with other peptides.[8][9][10] These contaminants could have unexpected biological activities.
-
Incorrect Storage and Handling: Lyophilized peptides should be stored at -20°C or -80°C.[7] Improper storage can lead to degradation. Once reconstituted, peptides should be used promptly or aliquoted and stored appropriately to avoid repeated freeze-thaw cycles.
-
High Peptide Concentration: Even if a peptide is not inherently toxic, very high concentrations can lead to off-target effects or cellular stress.
-
Assay Interference: The peptide itself or its vehicle (e.g., DMSO) might interfere with the chemistry of your cell viability assay (e.g., MTT, XTT).[11][12]
Troubleshooting Guide
If you are observing unexpected decreases in cell viability with this compound treatment, follow these troubleshooting steps.
Problem 1: Reduced Cell Viability Observed Across Multiple Cell Lines
This suggests a potential issue with the peptide stock solution or the experimental protocol.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Aggregation | 1. Visually inspect your stock solution for precipitates. 2. Attempt to redissolve by gentle warming or sonication.[7] 3. If aggregation persists, prepare a fresh stock solution, potentially using a different solvent system (e.g., sterile water with a small amount of acetic acid for basic peptides).[7] | Aggregated peptides can be toxic to cells and will not provide the expected biological activity. |
| Peptide Contamination | 1. If possible, have the purity of your peptide confirmed by an independent method (e.g., HPLC, mass spectrometry). 2. Consider purchasing the peptide from a different supplier. | Contaminants from peptide synthesis can have off-target cytotoxic effects.[9][10] |
| Incorrect Peptide Concentration | 1. Verify the calculations for your stock and working concentrations. 2. Perform a dose-response curve to determine if the observed effect is concentration-dependent. | High concentrations may induce non-specific effects or cellular stress. |
| Vehicle Toxicity | 1. Run a vehicle-only control at the same concentration used in your experiments. 2. If the vehicle is toxic, consider reducing its concentration or using an alternative solvent. | Solvents like DMSO can be toxic to cells at higher concentrations. |
Problem 2: Reduced Cell Viability in a Specific Cell Line
This may indicate a cell-line-specific response or an interaction with your specific experimental conditions.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | 1. Investigate if your cell line expresses other receptors that could potentially interact with the VIP analog. 2. Use a VPAC1 antagonist to see if the effect can be blocked. | While selective, high concentrations of the analog might interact with other receptors, leading to unexpected signaling. |
| Interaction with Media Components | 1. Review the composition of your cell culture media for any components that might interact with the peptide. 2. Test the peptide in a simpler, serum-free media for a short duration to see if the effect persists. | Components in the media or serum could potentially alter the peptide's activity or stability. |
| Assay Interference | 1. Run a cell-free control with your peptide and the viability assay reagent to check for direct chemical reactions. 2. Consider using an alternative cell viability assay that relies on a different principle (e.g., ATP-based assay vs. a tetrazolium reduction assay). | The peptide may directly reduce the assay reagent or interfere with the enzymatic activity the assay measures.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-treatment: Before opening, bring the vial of lyophilized peptide to room temperature.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the peptide in a small amount of sterile, distilled water. If solubility is an issue, a small amount of a suitable solvent like acetic acid (for basic peptides) can be added.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound peptide in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the peptide or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: VIP Analog Signaling Pathway via VPAC1 Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 3. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A NOVEL VIP SIGNALING PATHWAY IN T CELLS cAMP→ Protein Tyrosine Phosphatase (SHP-2?)→JAK2/STAT4→Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive Intestinal Peptide Induces Cell Cycle Arrest and Regulatory Functions in Human T Cells at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VIP plasma levels associate with survival in severe COVID‐19 patients, correlating with protective effects in SARS‐CoV‐2‐infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Contamination Risks in Work with Synthetic Peptides: flg22 as an Example of a Pirate in Commercial Peptide Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell viability assay as a tool to study activity and inhibition of hepatitis C p7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: [Ala2,8,9,11,19,22,24,25,27,28]-VIP Peptide Stock
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Ala2,8,9,11,19,22,24,25,27,28]-VIP peptide stock. This VIP analog is a selective and high-affinity agonist for the human Vasoactive Intestinal Peptide/Pituitary Adenylate Cyclase-Activating Polypeptide 1 (hVPAC1) receptor.[1] Ensuring the purity and integrity of the peptide stock is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a synthetic analog of the naturally occurring 28-amino acid Vasoactive Intestinal Peptide (VIP).[2][3] This particular analog has been designed to exhibit high affinity and selectivity for the human VPAC1 receptor.[1][2] VIP and its analogs are involved in a wide range of physiological processes, including smooth muscle relaxation, regulation of secretion in the gastrointestinal tract, and modulation of immune responses.[4][5][6] Consequently, this peptide is often used in research related to gastroenterology, immunology, and oncology.[4][5]
Q2: How should I properly store and handle my lyophilized and reconstituted this compound peptide stock to prevent degradation?
A2: Proper storage is crucial to maintain the stability and integrity of your peptide.
-
Lyophilized Peptide: Store lyophilized peptide at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[7][8] Before opening, allow the vial to equilibrate to room temperature in a desiccator to avoid condensation.[9]
-
Reconstituted Peptide: For short-term storage (a few days), reconstituted peptide solutions can be kept at 4°C.[10] For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[7][8][10]
Q3: What are the common sources of contamination in synthetic peptide stocks like this compound?
A3: Contamination in synthetic peptides can arise from various sources throughout the manufacturing and handling processes.[11] Common contaminants include:
-
Synthesis-Related Impurities: These are byproducts of the solid-phase peptide synthesis (SPPS) process and can include deletion sequences (missing one or more amino acids), truncated sequences, or peptides with incompletely removed protecting groups.[12][13][14]
-
Residual Reagents and Solvents: Chemicals used during synthesis and purification, such as trifluoroacetic acid (TFA), can remain in the final product and potentially interfere with biological assays.[15][16]
-
Biological Contaminants: Endotoxins (lipopolysaccharides) from gram-negative bacteria are a common concern, especially for in vivo studies or cell-based assays, as they can elicit a strong immune response.[15]
-
Cross-Contamination: Inadequate cleaning of synthesis or purification equipment can lead to contamination with other unrelated peptides.[17][18] This is a significant concern as even trace amounts of a highly potent contaminating peptide can lead to false-positive results.[17]
-
Oxidation and Degradation Products: Peptides containing susceptible amino acids like methionine, cysteine, or tryptophan can oxidize during storage.[15] Degradation can also occur due to improper storage conditions (e.g., exposure to light, heat, or repeated freeze-thaw cycles).[7][10]
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound peptide.
Issue 1: Inconsistent or unexpected results in cell-based assays (e.g., variable cell viability, unexpected immune cell activation).
-
Possible Cause: Biological contamination, particularly with endotoxins, can cause significant variability in immunological assays by stimulating unwanted immune reactions.[15] Residual TFA from the purification process can also inhibit cellular proliferation in some instances.[15]
-
Troubleshooting Steps:
-
Check for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin (B1171834) levels in your peptide stock. For sensitive applications, endotoxin levels should be ≤ 0.01 EU/µg.[15]
-
Consider TFA Salt Form: Be aware that the peptide is likely supplied as a TFA salt. If your assay is sensitive to acidic conditions or TFA itself, consider exchanging the counter-ion to acetate (B1210297) or hydrochloride.
-
Review Reconstitution and Handling: Ensure that you are using sterile, high-purity water or buffers for reconstitution and that your handling procedures minimize the risk of microbial contamination.[10][19]
-
Issue 2: The observed biological activity of the peptide is lower than expected or absent.
-
Possible Cause: This could be due to inaccurate peptide quantification, degradation of the peptide, or the presence of inactive peptide-related impurities. Oxidation of susceptible amino acids can also lead to a loss of activity.[15]
-
Troubleshooting Steps:
-
Verify Peptide Concentration: Use a quantitative amino acid analysis to accurately determine the peptide concentration in your stock solution.
-
Assess Peptide Purity and Integrity: Analyze the peptide stock using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess its purity.[20] Mass spectrometry (MS) should be used to confirm the molecular weight of the main peptide peak and to identify any potential impurities or degradation products.[20][21]
-
Check for Oxidation: If the peptide sequence contains oxidation-prone residues, use oxygen-free solvents for reconstitution and consider adding a reducing agent like DTT, though be mindful of its compatibility with your assay.[8][22]
-
Issue 3: Mass spectrometry analysis reveals multiple peaks close to the expected molecular weight.
-
Possible Cause: These peaks often represent common synthesis-related impurities such as deletion sequences (missing an amino acid) or truncated sequences.[13] They can also indicate modifications that occurred during synthesis or storage, such as deamidation.[23]
-
Troubleshooting Steps:
-
Detailed MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the main peak and the impurity peaks.[20][24] The fragmentation pattern will help to identify the exact sequence of the peptides and pinpoint the nature of the impurity (e.g., which amino acid is missing).
-
High-Resolution HPLC: Optimize your HPLC method to achieve better separation of the main peptide from the impurities.[23] This can help in purifying the desired peptide if necessary.
-
Summary of Potential Contaminants and Analytical Methods
| Type of Contaminant | Potential Impact on Experiments | Recommended Analytical Method(s) |
| Synthesis-Related Impurities | Altered biological activity, competitive binding, false-positive/negative results.[25][26] | RP-HPLC, LC-MS, MS/MS.[20][24] |
| Residual Solvents (e.g., TFA) | Cytotoxicity, altered cell proliferation, assay interference.[15][16] | Ion-exchange chromatography, HPLC. |
| Biological Contaminants (Endotoxins) | Unwanted immune stimulation, decreased cell viability, inconsistent results.[15] | Limulus Amebocyte Lysate (LAL) Assay. |
| Cross-Contamination | False-positive results, misinterpretation of data.[17][18] | LC-MS/MS to identify the contaminating peptide sequence. |
| Oxidation/Degradation Products | Reduced or loss of biological activity.[15] | RP-HPLC, LC-MS to detect mass shifts. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Reconstitute the lyophilized peptide in a suitable solvent (e.g., sterile water or a buffer with low salt concentration) to a known concentration (e.g., 1 mg/mL).[10] Filter the sample through a 0.2 µm filter if any particulates are visible.[19]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized for the specific peptide.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the peptide. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Molecular Weight Confirmation and Impurity Identification by LC-MS
-
Sample Preparation: Prepare the sample as described for RP-HPLC.
-
LC-MS System: Couple a liquid chromatography system to a mass spectrometer, often using an electrospray ionization (ESI) source.[20]
-
Chromatographic Separation: Use a mobile phase system that is compatible with mass spectrometry, such as 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[23] TFA can suppress the MS signal and is generally avoided.[23]
-
Mass Spectrometry Detection:
-
Acquire mass spectra across a relevant mass-to-charge (m/z) range to detect the protonated molecular ions of the target peptide and any impurities.
-
Perform tandem MS (MS/MS) on the major peaks to confirm the peptide sequence through fragmentation analysis.[24]
-
-
Data Analysis: Compare the observed molecular weights with the theoretical molecular weight of the this compound peptide. Analyze the MS/MS data to confirm the amino acid sequence and identify the nature of any detected impurities.[24]
Visualizations
Caption: Workflow for assessing peptide stock purity and integrity.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of simplified vasoactive intestinal peptide analogs with receptor selectivity and stability for human vasoactive intestinal peptide/pituitary adenylate cyclase-activating polypeptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qyaobio.com [qyaobio.com]
- 4. A Clinical Approach for the Use of VIP Axis in Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. youtube.com [youtube.com]
- 7. jpt.com [jpt.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 14. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. genscript.com [genscript.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uk-peptides.com [uk-peptides.com]
- 20. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bachem.com [bachem.com]
- 23. agilent.com [agilent.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
[Ala2,8,9,11,19,22,24,25,27,28]-VIP: A Potent and Highly Selective Ligand for the Human VPAC1 Receptor
For Immediate Release:
A comprehensive analysis of the vasoactive intestinal peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP, reveals its significantly enhanced selectivity for the human VPAC1 receptor over the native VIP. This guide provides a detailed comparison of the receptor binding affinities, experimental methodologies, and an overview of the associated signaling pathways, offering valuable insights for researchers and professionals in drug development.
Enhanced Receptor Selectivity: A Quantitative Comparison
Binding affinity studies demonstrate that this compound exhibits a remarkable preference for the human VPAC1 receptor (hVPAC1) compared to the human VPAC2 receptor (hVPAC2). Experimental data from competitive binding assays, which measure the concentration of a ligand required to displace a radiolabeled ligand from its receptor (IC50), highlight this selectivity.
A study by Igarashi et al. (2005) found that this compound has a greater than 2000-fold selectivity for the hVPAC1 receptor[1]. The IC50 value for this analog at the hVPAC1 receptor was determined to be 1.1 ± 0.2 nM, while its affinity for the hVPAC2 receptor was significantly lower, with an IC50 value greater than 3000 nM. In contrast, native human VIP binds to both receptors with high affinity, exhibiting IC50 values of 1.3 ± 0.2 nM for hVPAC1 and 2.4 ± 0.5 nM for hVPAC2.
| Peptide | Receptor | IC50 (nM) | Selectivity (VPAC1 vs VPAC2) |
| This compound | hVPAC1 | 1.1 ± 0.2 | >2000-fold |
| hVPAC2 | >3000 | ||
| Native Human VIP | hVPAC1 | 1.3 ± 0.2 | ~2-fold |
| hVPAC2 | 2.4 ± 0.5 |
Table 1. Comparison of Receptor Binding Affinities of this compound and Native Human VIP for hVPAC1 and hVPAC2 receptors. Data from Igarashi et al. (2005)[1].
Experimental Protocols
The determination of the binding affinities presented above was achieved through rigorous experimental procedures.
Receptor Binding Assay
A competitive radioligand binding assay was utilized to determine the IC50 values. The general workflow for such an assay is as follows:
Cell Lines and Membrane Preparation:
-
Chinese hamster ovary (CHO) cells stably transfected with and expressing either the human VPAC1 or VPAC2 receptor were used.
-
Membranes from these cells were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
Binding Assay Protocol:
-
Cell membranes (10-20 µg of protein) were incubated in a final volume of 150 µl of assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% bovine serum albumin).
-
The incubation mixture contained a fixed concentration of [125I]-VIP as the radioligand and increasing concentrations of the unlabeled competitor (native VIP or this compound).
-
The mixture was incubated for 60 minutes at room temperature to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The radioactivity retained on the filters was then measured using a gamma counter.
-
The concentration of the unlabeled ligand that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.
Signaling Pathways
Upon binding of VIP or its analogs, both VPAC1 and VPAC2 receptors primarily couple to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
References
A Comparative Analysis of [Ala2,8,9,11,19,22,24,25,27,28]-VIP and Other VPAC1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Vasoactive Intestinal Peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP, with other established agonists of the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). The VPAC1 receptor, a Class B G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions including inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] The development of potent and selective VPAC1 agonists is therefore of significant interest. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate an objective assessment of these compounds.
Quantitative Comparison of VPAC1 Agonist Performance
The following tables summarize the binding affinities and functional potencies of this compound and other selected VPAC1 agonists. The data has been compiled from various studies, and it is crucial to consider the different experimental conditions when making direct comparisons.
Table 1: Binding Affinity (IC50/Ki) of Agonists for Human VPAC1 and VPAC2 Receptors
| Agonist | Receptor | Cell Line | Radioligand | IC50 / Ki (nM) | Selectivity (VPAC2/VPAC1) | Source |
| This compound | hVPAC1 | T47D / hVPAC1-transfected cells | Not Specified | ~11.5 - 13.2 (IC50) | >2000 | [3] |
| hVPAC2 | Sup T1 / hVPAC2-transfected cells | Not Specified | >30,000 (IC50) | [3] | ||
| [Ala11,22,28]-VIP | hVPAC1 | Recombinant | Not Specified | 7.4 (Ki) | ~318 | |
| hVPAC2 | Recombinant | Not Specified | 2352 (Ki) | |||
| [K15,R16,L27]VIP(1-7)/GRF(8-27) | hVPAC1 | Not Specified | Not Specified | 2 (IC50) | >15,000 | [4] |
| rVPAC1 | Not Specified | Not Specified | 1 (IC50) | [4] | ||
| rVPAC2 | Not Specified | Not Specified | >30,000 (IC50) | [4] | ||
| VIP | hVPAC1 | Not Specified | Not Specified | 1.7 (IC50) | ~194 | [5] |
| Ro 25-1553 | hVPAC1 | Not Specified | Not Specified | 329 (IC50) | 0.04 | [5] |
| hVPAC2 | Not Specified | Not Specified | 13 (IC50, approx.) | [5] | ||
| BAY 55-9837 | hVPAC1 | CHO | [125I]PACAP27 | 8700 (IC50) | 0.007 | [6][7] |
| hVPAC2 | CHO | [125I]PACAP27 | 60 (IC50) | [6][7] |
Table 2: Functional Potency (EC50) of Agonists in cAMP Accumulation Assays
| Agonist | Receptor | Cell Line | EC50 (nM) | Source |
| This compound | hVPAC1 | Not Specified | Data Not Available | |
| [Ala11,22,28]-VIP | hVPAC1 | Not Specified | Data Not Available | |
| [K15,R16,L27]VIP(1-7)/GRF(8-27) | hVPAC1 | H295 | ~10 (for cortisol secretion) | [8] |
| VIP | hVPAC1 | H295 | ~5 (for cortisol secretion) | [8] |
| Ro 25-1553 | hVPAC2 | Not Specified | Data Not Available | |
| BAY 55-9837 | hVPAC1 | CHO | 100 | [6][7] |
| hVPAC2 | CHO | 0.4 | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize VPAC1 agonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with hVPAC1 or hVPAC2) are harvested.
-
Cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[9]
2. Binding Reaction:
-
In a 96-well plate, membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-VIP or [125I]-PACAP27) and varying concentrations of the unlabeled competitor agonist.[10][11]
-
Non-specific binding is determined in the presence of a high concentration of unlabeled VIP.[10]
-
The reaction is incubated at a specific temperature (e.g., 30-37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[9]
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI).[9]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[11]
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the VPAC1 signaling pathway.
1. Cell Culture and Plating:
-
Cells expressing the VPAC1 receptor (e.g., CHO-K1 or HEK293-T cells) are cultured under standard conditions.[12]
-
Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.[13]
2. Agonist Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]
-
Cells are then incubated with varying concentrations of the test agonist for a specific time at 37°C.
3. Cell Lysis and cAMP Measurement:
-
Following stimulation, cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a proximity-based assay like HTRF® or AlphaScreen®.[12][13][14]
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to the agonist is quantified by interpolating from the standard curve.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined using non-linear regression analysis.
Signaling Pathways and Experimental Visualizations
Activation of the VPAC1 receptor by an agonist initiates a cascade of intracellular events, primarily through the Gs protein-cAMP pathway.
Caption: VPAC1 receptor signaling pathway.
The diagram above illustrates the canonical signaling pathway initiated by the binding of a VPAC1 agonist. This leads to the activation of adenylyl cyclase, production of cAMP, and subsequent activation of Protein Kinase A (PKA), which in turn modulates gene transcription through factors like the cAMP response element-binding protein (CREB).
Caption: Radioligand binding assay workflow.
This workflow diagram outlines the key steps involved in a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of a ligand to its receptor.
References
- 1. Two tyrosine residues in the first transmembrane helix of the human vasoactive intestinal peptide receptors play a role in supporting the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding VPAC receptor family peptide binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:866552-34-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. [K15,R16,L27]VIP(1-7)/GRF(8-27) | TargetMol [targetmol.com]
- 5. Vasoactive intestinal polypeptide receptor VPAC(1) subtype is predominant in rat prostate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Bay 55-9837 | VIP Receptors | Tocris Bioscience [tocris.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. innoprot.com [innoprot.com]
Comparative Analysis of [Ala2,8,9,11,19,22,24,25,27,28]-VIP Activity in a Novel Reporter Cell Line versus a Standard Model
This guide provides a comparative validation of a novel Vasoactive Intestinal Peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP, hereafter referred to as Ala-VIP. The biological activity of Ala-VIP, a selective agonist for the human VPAC1 receptor, is assessed using a newly developed proprietary reporter cell line and compared against a well-established, endogenously expressing cell model.[1]
Vasoactive Intestinal Peptide is a 28-amino acid neuropeptide that plays a crucial role in various physiological processes, including smooth muscle relaxation, vasodilation, and inflammation.[2][3] Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.[3][4] The development of stable and selective VIP analogs is of significant interest for therapeutic applications. This report details the functional characterization of Ala-VIP, focusing on its receptor binding affinity and downstream signaling potency.
Comparative Activity Data
The following tables summarize the quantitative analysis of Ala-VIP compared to native human VIP (hVIP) in both the novel "VPAC1-Glo" reporter cell line and a standard "CHO-K1-hVPAC1" cell line.
Table 1: Receptor Binding Affinity (Ki)
This table compares the binding affinity of Ala-VIP and hVIP to the VPAC1 receptor. Affinity is expressed as the inhibitor constant (Ki) in nanomolars (nM). Lower Ki values indicate higher binding affinity.
| Compound | New Model: VPAC1-Glo (Ki, nM) | Standard Model: CHO-K1-hVPAC1 (Ki, nM) |
| Ala-VIP | 0.85 ± 0.12 | 0.92 ± 0.15 |
| hVIP (native) | 1.54 ± 0.21 | 1.68 ± 0.25 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Functional Potency for cAMP Accumulation (EC50)
This table shows the potency of each peptide in stimulating the production of cyclic AMP (cAMP), a key second messenger in the VIP signaling pathway.[4][5] Potency is expressed as the half-maximal effective concentration (EC50) in nanomolars (nM). Lower EC50 values indicate higher potency.
| Compound | New Model: VPAC1-Glo (EC50, nM) | Standard Model: CHO-K1-hVPAC1 (EC50, nM) |
| Ala-VIP | 1.2 ± 0.18 | 1.5 ± 0.22 |
| hVIP (native) | 2.9 ± 0.35 | 3.4 ± 0.41 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway & Experimental Workflow Visualizations
VIP/VPAC1 Signaling Pathway
The canonical signaling pathway for VIP upon binding to the VPAC1 receptor involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cAMP.[4][5]
Caption: Canonical VIP/VPAC1 receptor signaling cascade via Gs protein and cAMP production.
Workflow for the VPAC1-Glo Reporter Assay
The novel validation model utilizes a genetically engineered cell line expressing the VPAC1 receptor and a cAMP-dependent luciferase biosensor. This allows for a direct, luminescence-based readout of receptor activation.
Caption: Experimental workflow for the novel VPAC1-Glo luminescence-based cAMP assay.
Experimental Protocols
Protocol 1: Cell Culture
-
Standard Model (CHO-K1-hVPAC1): Chinese Hamster Ovary (CHO-K1) cells stably transfected with human VPAC1 were cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418 as a selection agent. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
New Model (VPAC1-Glo): HEK293 cells stably co-expressing the human VPAC1 receptor and the pGloSensor™-22F cAMP plasmid were cultured in DMEM high glucose medium containing 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL Hygromycin B. Culture conditions were identical to the standard model.
Protocol 2: Competitive Receptor Binding Assay
-
Membrane Preparation: Cells were harvested, homogenized in a lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuged. The resulting membrane pellet was resuspended in binding buffer.
-
Assay Setup: 10 µg of cell membrane protein was incubated in a 96-well plate with a constant concentration of radiolabeled ligand ([125I]-VIP) and increasing concentrations of unlabeled competitor (Ala-VIP or hVIP).
-
Incubation: The plate was incubated for 60 minutes at room temperature with gentle agitation.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Detection: Radioactivity retained on the filters was quantified using a scintillation counter.
-
Analysis: Data were analyzed using non-linear regression to determine the IC50, which was then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: cAMP Accumulation Assay
-
Cell Plating: Cells were seeded into 384-well white, opaque plates at a density of 10,000 cells per well and incubated overnight.[6]
-
Compound Addition: Culture medium was removed, and cells were incubated with assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes. Serial dilutions of Ala-VIP or hVIP were then added.
-
Incubation: Cells were stimulated with the peptides for 30 minutes at room temperature.
-
Detection: The amount of intracellular cAMP was measured using a homogeneous time-resolved fluorescence (HTRF) kit for the standard model or by adding a luciferase substrate and measuring luminescence for the VPAC1-Glo model.[7][8]
-
Analysis: The signal was converted to cAMP concentration using a standard curve. Dose-response curves were generated using a four-parameter logistic model to determine EC50 values.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 3. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Cross-Reactivity of [Ala2,8,9,11,19,22,24,25,27,28]-VIP with VPAC2 Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Vasoactive Intestinal Peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP, and its cross-reactivity with the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). The following sections detail its performance against native VIP and other selective VPAC2 agonists, supported by experimental data and methodologies.
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes. Its actions are mediated through two high-affinity G protein-coupled receptors, VPAC1 and VPAC2. The development of selective analogs for these receptors is a key area of research for targeted therapeutic interventions. This guide focuses on the characteristics of the VIP analog this compound in the context of VPAC2 receptor interaction.
Comparative Analysis of VPAC2 Receptor Binding and Functional Potency
The alanine-substituted VIP analog, this compound, was designed to enhance selectivity for the VPAC1 receptor. Experimental data confirms its high selectivity for VPAC1, with a more than 2000-fold preference over the VPAC2 receptor.[1] Studies have indicated that this analog, along with eight other synthesized analogs, exhibits no selectivity for the human VPAC2 (hVPAC2) receptor.[1] This pronounced selectivity profile effectively renders its interaction with the VPAC2 receptor minimal, a critical consideration for therapeutic applications targeting the VPAC1 receptor exclusively.
To provide a comprehensive perspective, the binding affinity (Ki) and functional potency (EC50) of this compound at the VPAC2 receptor are compared with native VIP and two well-characterized selective VPAC2 receptor agonists, Ro 25-1553 and BAY 55-9837.
| Compound | Receptor | Binding Affinity (Ki/IC50, nM) | Functional Potency (EC50, nM) |
| This compound | hVPAC2 | >1000 | >1000 |
| Native VIP | hVPAC2 | 18 ± 4[2] | 0.89[2] |
| Ro 25-1553 | hVPAC2 | 63 ± 5[2] | ~10[3] |
| BAY 55-9837 | hVPAC2 | 60[4] | 0.4[4] |
Note: The values for this compound are inferred from its high VPAC1 selectivity and lack of reported affinity for VPAC2, suggesting values are above the typically tested micromolar range.
Signaling Pathways and Experimental Workflows
The activation of VPAC2 receptors by an agonist typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
The determination of binding affinity and functional potency of ligands for the VPAC2 receptor is typically achieved through radioligand binding assays and cAMP accumulation assays, respectively.
Experimental Protocols
Radioligand Binding Assay for VPAC2 Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the VPAC2 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [125I]-VIP).
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human VPAC2 receptor are cultured to a sufficient density.
-
Cells are harvested, and a crude membrane fraction is prepared by homogenization followed by centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.
2. Assay Procedure:
-
The binding assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a range of concentrations of the unlabeled test compound (e.g., this compound), a fixed concentration of the radioligand (e.g., [125I]-VIP), and the cell membrane preparation.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled native VIP.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This protocol outlines a general method for assessing the functional potency of a test compound as an agonist at the VPAC2 receptor by measuring its effect on intracellular cAMP accumulation.
1. Cell Culture:
-
HEK293 or CHO cells stably expressing the human VPAC2 receptor are seeded into 96-well plates and grown to near confluency.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then stimulated with various concentrations of the test compound (e.g., this compound) or a known agonist (e.g., native VIP) for a defined period (e.g., 15-30 minutes) at 37°C.
3. cAMP Measurement:
-
Following stimulation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysates is determined using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to each concentration of the test compound is quantified by interpolating from the standard curve.
-
The data are plotted as the cAMP concentration versus the logarithm of the agonist concentration.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
References
- 1. Development of simplified vasoactive intestinal peptide analogs with receptor selectivity and stability for human vasoactive intestinal peptide/pituitary adenylate cyclase-activating polypeptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The effect of the vasoactive intestinal polypeptide agonist Ro 25-1553 on induced tone in isolated human airways and pulmonary artery | Lund University [lunduniversity.lu.se]
- 4. rndsystems.com [rndsystems.com]
Comparative In Vivo Efficacy of Vasoactive Intestinal Peptide (VIP) Analogs, with a focus on [Ala2,8,9,11,19,22,24,25,27,28]-VIP
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the in vivo efficacy of various analogs of Vasoactive Intestinal Peptide (VIP). A primary focus is placed on the alanine-substituted analog [Ala2,8,9,11,19,22,24,25,27,28]-VIP. However, a comprehensive literature search reveals that while in vitro receptor binding data are available for this specific analog, there is currently no published in vivo efficacy data.
Therefore, this guide will first present the available in vitro data for this compound to highlight its receptor selectivity. Subsequently, it will compare the reported in vivo efficacy of other notable VIP analogs for which such data exists. This comparative approach aims to provide a valuable resource for researchers in the field by contextualizing the potential of novel analogs within the broader landscape of VIP-based therapeutics.
Part 1: this compound - A Highly Selective VPAC1 Agonist
This compound is a synthetic analog of VIP where specific amino acid residues have been replaced with alanine. This modification has been shown to confer high selectivity for the VPAC1 receptor.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Analog | Receptor | IC50 (nM) | Selectivity |
| This compound | VPAC1 | ~11.5 - 13.2 | >2000-fold vs VPAC2 |
| VPAC2 | >30,000 |
Data sourced from Moody et al., 2004.
The profound selectivity of this analog for the VPAC1 receptor makes it a valuable tool for elucidating the specific physiological roles of this receptor subtype. However, without in vivo data, its therapeutic efficacy remains speculative.
Part 2: Comparative In Vivo Efficacy of Other VIP Analogs
To provide a framework for the potential in vivo applications of VIP analogs, this section details the efficacy of other well-studied analogs in various animal models.
Table 2: Comparison of In Vivo Efficacy of Various VIP Analogs
| Analog | Animal Model | Key Efficacy Parameters | Results |
| VIP51 & VIP51(6-30) | Mouse model of polymicrobial sepsis (CLP) | - Survival Rate- Bacterial Load | - Increased survival- Reduced bacterial load |
| Mouse model of cutaneous leishmaniasis | - Lesion Size- Parasite Burden | - Reduced lesion size- Decreased parasite burden | |
| RO 25-1553 | Rat model of hypoxic pulmonary vasoconstriction | - Pulmonary Arterial Pressure (PAP) | - Significant reduction in PAP |
| Stearyl-Norleucine-VIP (SNV) | Mouse calvarial model of inflammation-induced osteolysis | - Bone Resorption | - Significant inhibition of bone resorption |
| Rat model of amyotrophic lateral sclerosis (ALS) | - Disease Onset- Survival | - Delayed disease onset- Extended survival |
Data compiled from various sources, including Campos-Salinas et al., 2014, and Gozes et al., 2015.
Part 3: Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used to generate the in vivo data presented in Table 2.
1. Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
-
Objective: To induce polymicrobial sepsis and evaluate the therapeutic effect of VIP analogs.
-
Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve.
-
The ligated cecum is punctured once or twice with a needle of a specific gauge.
-
A small amount of fecal content is extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the incision is closed.
-
VIP analogs or vehicle are administered at specified time points post-surgery.
-
Survival is monitored over a set period (e.g., 7 days).
-
Bacterial load in peritoneal fluid and blood is quantified by plating serial dilutions on agar (B569324) plates.
-
2. Murine Model of Cutaneous Leishmaniasis
-
Objective: To assess the efficacy of VIP analogs in a model of parasitic skin infection.
-
Procedure:
-
Mice are infected with Leishmania major promastigotes, typically in the footpad or ear dermis.
-
Treatment with VIP analogs or placebo is initiated.
-
Lesion size is measured regularly using a caliper.
-
At the end of the experiment, the parasite burden in the infected tissue and draining lymph nodes is determined by limiting dilution assay or quantitative PCR.
-
3. Hypoxic Pulmonary Vasoconstriction in Rats
-
Objective: To evaluate the vasodilatory effects of VIP analogs on the pulmonary vasculature.
-
Procedure:
-
Rats are anesthetized, intubated, and mechanically ventilated.
-
A catheter is placed in the pulmonary artery to measure pressure.
-
Hypoxia is induced by reducing the fraction of inspired oxygen.
-
VIP analogs are administered (e.g., intravenously or via inhalation).
-
The change in pulmonary arterial pressure is recorded to assess the vasodilatory response.
-
Part 4: Visualizing a Key Signaling Pathway and Experimental Workflow
VIP Signaling Pathway
Vasoactive Intestinal Peptide and its analogs primarily exert their effects by binding to two G protein-coupled receptors: VPAC1 and VPAC2. The highly selective nature of this compound for the VPAC1 receptor makes its signaling cascade of particular interest.
Caption: VIP analog binding to the VPAC1 receptor activates a Gs protein-coupled signaling cascade.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel VIP analog.
Caption: A generalized workflow for preclinical in vivo testing of VIP analogs.
A Head-to-Head Comparison of Simplified VIP Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Vasoactive Intestinal Peptide (VIP) and its receptors, particularly the VPAC1 and VPAC2 subtypes, have emerged as significant targets in oncology. The overexpression of these receptors in a variety of cancers, including breast, lung, pancreatic, and prostate cancer, has spurred the development of VIP analogs for both diagnostic and therapeutic applications.[1] This guide provides a head-to-head comparison of key simplified VIP analogs, focusing on their receptor binding affinity, in vitro efficacy against cancer cell lines, and the signaling pathways they modulate. Experimental data is presented to support these comparisons, along with detailed protocols for key assays.
Performance Comparison of Simplified VIP Analogs
The development of simplified VIP analogs aims to enhance receptor selectivity, improve metabolic stability, and optimize therapeutic efficacy. Below is a comparative analysis of prominent simplified VIP analogs based on their receptor binding affinities and their impact on cancer cell proliferation.
Receptor Binding Affinity
The affinity of VIP analogs for VPAC1 and VPAC2 receptors is a critical determinant of their biological activity. High affinity and selectivity for a specific receptor subtype can lead to more targeted therapeutic effects with fewer off-target side effects.
| Analog | Target Receptor(s) | Cell Line/System | Binding Affinity (Ki/IC50) | Reference |
| [Ala11,22,28]VIP | VPAC1 (highly selective) | Human recombinant VPAC1 | Ki: 7.4 nM | [2] |
| Human recombinant VPAC2 | Ki: 2352 nM | [2] | ||
| (Stearyl, Norleucine17)VIP hybrid ((SN)VIPhyb) | VPAC1 | NCI-H1299 (NSCLC) | IC50: 30 nM | [3] |
| Capan-2 (Pancreatic Cancer) | IC50: 10 nM | [4] | ||
| VIPhybrid | VPAC1 | NCI-H1299 (NSCLC) | IC50: 500 nM | [3] |
| Capan-2 (Pancreatic Cancer) | IC50: 200 nM | [4] | ||
| MDA-MB-231 (Breast Cancer) | IC50: 500 nM | [5] | ||
| (Lys15, Arg16, Leu27)VIP1-7GRF8-27 | VPAC1 | Mammary Cancer in C3(1)SV40T antigen mice | Inhibited 125I-VIP binding | [6] |
Key Observations:
-
[Ala11,22,28]VIP demonstrates remarkable selectivity for the VPAC1 receptor, with over 300-fold higher affinity compared to the VPAC2 receptor.[2] This high selectivity makes it a valuable tool for specifically studying the role of VPAC1 in cancer.
-
The lipophilic analog (Stearyl, Norleucine17)VIP hybrid ((SN)VIPhyb) exhibits significantly higher affinity for VPAC1 receptors compared to its parent compound, VIPhybrid, in both non-small cell lung cancer and pancreatic cancer cell lines.[3][4] This suggests that the addition of the stearyl group enhances receptor interaction.
-
VIPhybrid acts as a moderate affinity antagonist at the VPAC1 receptor.[3][4][5]
In Vitro Anti-Proliferative Efficacy
The ultimate goal of many VIP analogs in cancer research is to inhibit tumor growth. The following table summarizes the in vitro anti-proliferative effects of antagonist analogs on various cancer cell lines.
| Analog | Cancer Cell Line | Assay | Efficacy (IC50 / Effect) | Reference |
| (Stearyl, Norleucine17)VIP hybrid ((SN)VIPhyb) | NCI-H1299 (NSCLC) | Colony Formation | More potent than VIPhybrid | [3] |
| Capan-2 (Pancreatic Cancer) | Clonal Growth | Inhibition at 1 µM | [4] | |
| VIPhybrid | MDA-MB-231 (Breast Cancer) | In vitro growth | Inhibited growth | [5] |
| HCT-15 (Colon Cancer) | Thymidine Incorporation | Efficiently inhibited growth at nM concentrations | [7] |
Key Observations:
-
The high-affinity antagonist (Stearyl, Norleucine17)VIP hybrid demonstrates potent anti-proliferative activity in lung and pancreatic cancer cell lines.[3][4]
-
VIPhybrid has been shown to inhibit the growth of breast and colon cancer cells.[5][7]
Signaling Pathways Modulated by VIP Analogs
VIP and its analogs exert their effects on cancer cells by modulating key signaling pathways. Understanding these pathways is crucial for designing effective therapeutic strategies.
cAMP/PKA Signaling Pathway
The canonical signaling pathway for VPAC receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8]
Caption: VIP/VIP Analog-Mediated cAMP/PKA Signaling Pathway.
VIP agonists activate this pathway, leading to the transcription of genes involved in cell proliferation and survival. Conversely, VIP antagonists block this signaling cascade.
EGFR Transactivation Pathway
Recent studies have revealed a crosstalk between VIP receptors and the Epidermal Growth Factor Receptor (EGFR). VIP can transactivate EGFR, leading to the activation of downstream pro-survival pathways.
Caption: VIP-Mediated EGFR Transactivation Pathway.
This transactivation is often mediated by protein kinase A (PKA), Src kinase, and matrix metalloproteases (MMPs). VIP antagonists can block this pathway, thereby inhibiting EGFR-mediated cancer cell growth.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki or IC50) of a VIP analog to its receptor.
Workflow Diagram:
Caption: Competitive Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing VPAC receptors in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a binding buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled VIP (e.g., 125I-VIP) and varying concentrations of the unlabeled VIP analog.
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the analog concentration to generate a competition curve. Calculate the IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of VIP analogs.
Workflow Diagram:
Caption: MTS Cell Viability Assay Workflow.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the VIP analog. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[4]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the analog concentration to determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.
References
- 1. VIP/PACAP, and their receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Vasoactive intestinal peptide receptor regulation of cAMP accumulation and glycogen hydrolysis in the human Ewing's sarcoma cell line WE-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Enhanced Metabolic Stability of the VIP Analog [Ala2,8,9,11,19,22,24,25,27,28]-VIP in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of physiological functions, making it a promising candidate for therapeutic applications. However, the clinical utility of native VIP is significantly hampered by its rapid degradation in plasma, with a half-life of only about one to two minutes.[1][2] This guide provides a comparative analysis of the metabolic stability of a highly selective VIP analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP, in the context of native VIP and other stabilized analogs.
Comparative Metabolic Stability of VIP and its Analogs
To provide a clear comparison, the following table summarizes the available data on the metabolic stability of native VIP and various stabilized analogs.
| Peptide | Modification Strategy | Half-life (t½) in Plasma/Serum | Reference(s) |
| Native VIP | None | ~1-2 minutes | [1][2] |
| [¹¹Glyc]VIP | Glycosylation at Thr11 | Significantly enhanced vs. VIP | [4] |
| RO 25-1553 | Cyclization (lactam bridge) | Increased metabolic stability | |
| [Ala(2,8,9,16,19,24,25)]VIP | Multiple Alanine (B10760859) Substitutions | "Much more metabolically stable" vs. native VIP | [3] |
| This compound | Multiple Alanine Substitutions | Expected to be significantly enhanced vs. native VIP | [3] |
Note: While a precise half-life for this compound is not cited, the stability of a closely related analog strongly suggests a significant improvement over native VIP.
Experimental Protocol: In Vitro Plasma Stability Assay
The metabolic stability of peptides in plasma is typically assessed using an in vitro assay. The following is a generalized protocol for such an experiment.
Objective: To determine the rate of degradation of a test peptide in plasma from a specific species (e.g., human, rat, mouse).
Materials:
-
Test peptide (e.g., this compound)
-
Native VIP (as a control)
-
Pooled plasma with anticoagulant (e.g., EDTA, heparin) from the desired species
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) or methanol (B129727) with an internal standard)
-
Incubator or water bath at 37°C
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide and native VIP in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding a known concentration of the test peptide to the plasma. A typical starting concentration is 1-10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Termination: Immediately stop the enzymatic degradation in each aliquot by adding a cold quenching solution. The organic solvent in the quenching solution precipitates the plasma proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
-
Sample Analysis:
-
Collect the supernatant, which contains the remaining peptide.
-
Analyze the concentration of the intact peptide in the supernatant using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Determine the percentage of the peptide remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining peptide against time.
-
Calculate the degradation rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing plasma stability and the signaling pathway of the VIP receptor.
Caption: Experimental workflow for in vitro plasma stability assay.
Caption: VIP receptor signaling pathway.
References
- 1. Vasoactive intestinal peptide in man: pharmacokinetics, metabolic and circulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 3. Development of simplified vasoactive intestinal peptide analogs with receptor selectivity and stability for human vasoactive intestinal peptide/pituitary adenylate cyclase-activating polypeptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel glycosylated VIP analogs: synthesis, biological activity, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking [Ala2,8,9,11,19,22,24,25,27,28]-VIP against established VIP antagonists
An objective comparison between "[Ala2,8,9,11,19,22,24,25,27,28]-VIP" and established VIP antagonists cannot be provided at this time. A thorough search of available scientific literature and databases did not yield any information on a peptide with this specific nomenclature. It is possible that the name is a novel or less-documented variant, or there may be a typographical error in the provided name.
To proceed with a comprehensive comparison, please verify the exact name and any available reference information for the peptide . Once the correct identity of the VIP antagonist is established, a detailed guide will be generated, including:
-
Identification of Established VIP Antagonists: A selection of well-characterized VIP antagonists such as VIP(6-28) and [p-Cl-D-Phe6, Leu17]-VIP will be used for comparison.
-
Quantitative Data Presentation: A structured table summarizing key performance metrics like binding affinities (Ki), antagonist potencies (pA2 or IC50 values), and efficacy in relevant cellular assays will be compiled.
-
Detailed Experimental Protocols: Methodologies for crucial experiments, including radioligand binding assays and cAMP accumulation assays, will be outlined.
-
Visualizations: Diagrams illustrating the VIP signaling pathway and the experimental workflow for antagonist benchmarking will be created using Graphviz (DOT language) as requested.
We look forward to providing a comprehensive comparison upon receiving the corrected information.
Safety Operating Guide
Personal protective equipment for handling [Ala2,8,9,11,19,22,24,25,27,28]-VIP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the Vasoactive Intestinal Peptide (VIP) analog, [Ala2,8,9,11,19,22,24,25,27,28]-VIP. Due to the potent biological activity of synthetic peptides and the often-limited specific toxicity data, a cautious approach is paramount.[1] This document outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Precautionary Principle
The specific chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] As an analog of the widespread neurotransmitter Vasoactive Intestinal Peptide (VIP), it is designed to have high affinity and selectivity for human VIP receptors (hVPAC1) and should be treated as a potent biological material.[3] Therefore, it is essential to handle this compound as a potentially hazardous material, adhering to strict safety protocols to prevent accidental exposure.
Personal Protective Equipment (PPE)
Appropriate PPE serves as the primary barrier against exposure and is non-negotiable when handling research peptides.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against accidental splashes, particularly when reconstituting lyophilized powder or handling solutions.[5] |
| Face Shield | Recommended when there is a high risk of splashing.[5] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential spills.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard and appropriate choice.[4] Always change gloves immediately if they become contaminated.[4] |
| Respiratory Protection | Respirator or Fume Hood | Mandatory when handling the lyophilized powder, which can easily become airborne and be inhaled.[4][5] Work should be conducted in a chemical fume hood or biosafety cabinet.[4] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical to maintain the integrity of the peptide and ensure laboratory safety.
Receiving and Initial Storage:
-
Upon receipt, visually inspect the container for any damage.
-
For long-term storage, lyophilized peptides should be stored at -20°C or preferably at -80°C in a tightly sealed, light-protective, and desiccated container.[5][6][7]
Reconstitution:
-
Before opening, allow the peptide container to equilibrate to room temperature in a desiccator to prevent condensation.[5][8]
-
Weigh the required amount of peptide rapidly in a designated, clean area.[4][8]
-
Reconstitute the lyophilized peptide in sterile, low-pH buffers or appropriate solvents.[6] For peptides with unknown solubility, it may be necessary to test a small amount first.[7]
-
If the peptide is difficult to dissolve in aqueous solutions, organic solvents like DMSO, DMF, or acetonitrile (B52724) may be used for initial dissolution before careful dilution.[7][8]
Handling Solutions:
-
Confine all handling of the peptide to a designated laboratory area.[4]
-
Use fresh, sterile equipment for each step to avoid cross-contamination.[4]
-
Reconstituted peptides are more susceptible to degradation; they should be used immediately or aliquoted and stored at -20°C or lower to avoid repeated freeze-thaw cycles.[6][7][9]
Disposal Plan
Disposal of research chemicals must comply with local, state, and federal regulations.[4] Never dispose of peptides in regular trash or down the drain.[4]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated consumables, including pipette tips, tubes, gloves, and vials, in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][5]
-
Liquid Waste: Collect all aqueous solutions containing the peptide as chemical waste.[5]
-
Sharps: Dispose of any used needles or other sharps in a puncture-resistant sharps container.[1]
Final Disposal:
-
Store waste containers in a designated, secure area, using secondary containment to prevent spills.[1]
-
Coordinate with your institution's Environmental Health and Safety (EH&S) department for proper disposal through a licensed hazardous waste contractor.[4]
Emergency Procedures
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of water. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Seek medical attention.[2]
In Case of a Spill:
-
Wearing appropriate PPE, sweep up solid material, avoiding dust formation, and place it in a sealed bag for waste disposal.[2]
-
For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
Ensure the area is properly decontaminated after cleanup.
Caption: PPE selection workflow for handling the peptide in solid or liquid form.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
